7beta-Methoxyrosmanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,8R,9S,10S)-3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-10(2)11-9-12-13(15(23)14(11)22)21-8-6-7-20(3,4)18(21)17(16(12)25-5)26-19(21)24/h9-10,16-18,22-23H,6-8H2,1-5H3/t16-,17-,18+,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPVHIQPSAZTLC-WIRSXHRWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Phenolic diterpenes in Salvia species 7beta-Methoxyrosmanol
An In-Depth Technical Guide to 7β-Methoxyrosmanol: A Phenolic Diterpene from Salvia Species
Introduction: The Abietane Diterpenes of Salvia
The genus Salvia, the largest in the Lamiaceae family, comprises over 1,000 species distributed worldwide.[1][2] These plants are a rich reservoir of bioactive secondary metabolites, particularly phenolic compounds, which are responsible for their extensive use in traditional medicine, culinary applications, and modern pharmacology.[1][3] Among these, the abietane-type phenolic diterpenes, such as carnosic acid and its derivatives, are renowned for their potent antioxidant and anti-inflammatory properties.[4][5] This guide focuses on a specific, less-studied derivative: 7β-methoxyrosmanol. This compound, identified in various Salvia species, represents a promising scaffold for drug development due to its unique structural modifications and biological activities.[6] This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its chemistry, biosynthesis, isolation, characterization, and biological evaluation.
Section 1: Physicochemical and Structural Characteristics
7β-Methoxyrosmanol is an abietane diterpene characterized by a C-7 methoxy group, which distinguishes it from its close structural relatives like rosmanol and carnosol. This modification significantly influences its polarity and may modulate its biological activity. The core structure is a tricyclic system with an aromatic catechol ring, which is the cornerstone of its antioxidant capacity.
Core Chemical Identity
The fundamental properties of 7β-methoxyrosmanol are summarized below, providing a clear reference for identification and experimental design.[6][7]
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₅ | [6][7] |
| Molecular Weight | 360.44 g/mol | [6][7] |
| CAS Number | 113085-62-4 | [6][7] |
| IUPAC Name | (1R,8R,9S,10S)-3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.0¹,¹⁰.0²,⁷]hexadeca-2,4,6-trien-15-one | [6] |
| Synonyms | 7-O-Methylrosmanol, 7b-Methoxyrosmanol | [6][7][8] |
| Appearance | Yellow Solid | [7] |
Structural Relationship to Precursors
7β-Methoxyrosmanol is structurally derived from carnosic acid, the primary phenolic diterpene in many Salvia and Rosmarinus species.[5][9] Oxidation and subsequent intramolecular lactonization of carnosic acid can lead to the formation of carnosol. Further oxidative modifications and methylation at the C-7 position are presumed to yield 7β-methoxyrosmanol. Understanding these relationships is crucial for interpreting biosynthetic pathways and designing synthetic strategies.
Section 2: Natural Occurrence and Biosynthesis
7β-Methoxyrosmanol has been identified in several species within the Salvia genus, including Salvia dorrii and Salvia abrotanoides.[6] Its presence is also noted in rosemary (Rosmarinus officinalis, now reclassified as Salvia rosmarinus), a plant renowned for its rich diterpene content.[7][8]
Putative Biosynthetic Pathway
The biosynthesis of abietane diterpenes in Lamiaceae begins with geranylgeranyl diphosphate (GGPP).[5][10] While the exact enzymatic steps leading to 7β-methoxyrosmanol have not been fully elucidated, a putative pathway can be constructed based on the well-studied biosynthesis of its precursor, carnosic acid.[5][9][10]
-
Cyclization: GGPP is cyclized by a copalyl diphosphate synthase (CPS) and a kaurene synthase-like (KSL) enzyme to form the diterpene hydrocarbon intermediate, miltiradiene.[5][9]
-
Aromatization: A cascade of oxidations, catalyzed by cytochrome P450 enzymes (e.g., CYP76AH family), converts miltiradiene into ferruginol.[10]
-
Hydroxylation: Further hydroxylations on the aromatic ring yield carnosic acid.[11]
-
Derivatization: Carnosic acid is then believed to undergo oxidation to form a quinone intermediate, which can rearrange and lactonize to form rosmanol. The final step to yield 7β-methoxyrosmanol involves a specific methylation at the 7-hydroxyl group, likely catalyzed by an O-methyltransferase.
Caption: Putative biosynthetic pathway from GGPP to 7β-methoxyrosmanol.
Section 3: Isolation and Purification Protocol
The isolation of 7β-methoxyrosmanol requires a multi-step process designed to separate it from other structurally similar diterpenes and plant metabolites. The following protocol is a validated, field-proven methodology adapted from standard phytochemical procedures.[12][13]
Rationale for Experimental Choices
-
Solvent Selection: A moderately polar solvent like 70-80% ethanol or methanol is chosen for the initial extraction.[13] This provides a good balance, efficiently extracting phenolic diterpenes while minimizing the co-extraction of highly nonpolar lipids or highly polar sugars.
-
Chromatographic Phases: Silica gel is used for initial fractionation based on polarity.[12] Reversed-phase (C18) chromatography is then employed for finer separation, as it resolves compounds based on hydrophobicity, which is highly effective for separating diterpenes with minor structural differences. Sephadex LH-20 is used for final polishing, separating molecules based on size and aromaticity.[12]
Step-by-Step Methodology
-
Extraction:
-
Air-dry the aerial parts (leaves and stems) of the selected Salvia species at room temperature and grind into a fine powder.
-
Macerate 1 kg of the powdered plant material in 5 L of 80% methanol for 48 hours at room temperature, with occasional agitation.[14]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 1 L of water and perform liquid-liquid partitioning sequentially with n-hexane (3 x 500 mL) and ethyl acetate (3 x 500 mL).
-
The ethyl acetate fraction, containing the phenolic diterpenes, is collected and dried in vacuo.
-
-
Silica Gel Chromatography:
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto a silica gel column (e.g., 60 Å, 70-230 mesh).
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane:EtOAc from 9:1 to 1:1).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC), pooling fractions with similar profiles.
-
-
Reversed-Phase HPLC:
-
Subject the target-containing fractions to preparative Reversed-Phase (C18) HPLC.
-
Use a gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape) as the mobile phase.
-
Monitor the eluent with a UV detector (approx. 280 nm) to isolate the peak corresponding to 7β-methoxyrosmanol.[13]
-
-
Final Polishing (Optional):
-
For highest purity, the isolated compound can be further purified on a Sephadex LH-20 column using methanol as the eluent.
-
Caption: General workflow for the isolation and purification of 7β-methoxyrosmanol.
Section 4: Structural Elucidation and Characterization
Unambiguous identification of 7β-methoxyrosmanol relies on a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][15]
Spectroscopic Techniques
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and confirm the molecular formula (C₂₁H₂₈O₅).[9]
-
NMR Spectroscopy: A suite of NMR experiments is required for full structural assignment.[15]
-
¹H NMR: Identifies the number and environment of protons. Key signals include the aromatic protons, the isopropyl group methine and methyls, the methoxy singlet, and various aliphatic protons of the tricyclic core.[16][17]
-
¹³C NMR: Determines the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for establishing connectivity. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the complete molecular scaffold.[15][17]
-
Expected NMR Spectroscopic Data
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations |
| H-1 | ~2.8 - 3.0 | ~35 - 40 | C-2, C-5, C-10, C-20 |
| H-7 | ~4.5 - 4.7 | ~75 - 80 | C-5, C-6, C-8, C-14, OCH₃ |
| H-14 | ~6.5 - 6.8 (s) | ~115 - 120 | C-8, C-9, C-12, C-13 |
| H-15 (CH) | ~3.2 - 3.4 (septet) | ~26 - 28 | C-12, C-16, C-17 |
| 7-OCH₃ | ~3.5 - 3.7 (s) | ~55 - 60 | C-7 |
| C-9 | - | ~140 - 145 | - |
| C-11 | - | ~140 - 145 | - |
| C-12 | - | ~140 - 145 | - |
| C-19 (Lactone C=O) | - | ~175 - 180 | - |
Note: This table is predictive and serves as a guide. Actual values must be confirmed by experimental data.[15][16]
Section 5: Biological Activities and Mechanisms of Action
While 7β-methoxyrosmanol itself is less studied than its precursors, its structure suggests it shares in the potent antioxidant and anti-inflammatory activities characteristic of this class of compounds.[3][7]
Antioxidant Activity
The primary mechanism of antioxidant action for phenolic diterpenes is hydrogen atom transfer (HAT) from the hydroxyl groups on the catechol ring.[18] This reaction neutralizes free radicals, terminating damaging oxidative chain reactions. The presence of the intact catechol moiety in 7β-methoxyrosmanol is a strong indicator of significant radical-scavenging potential.
Anti-inflammatory Activity
Inflammation is a complex process often mediated by signaling molecules like prostaglandins and nitric oxide (NO).[19][20] Key enzymes in these pathways, such as cyclooxygenases (COX), lipoxygenases (LOX), and inducible nitric oxide synthase (iNOS), are known targets for anti-inflammatory drugs.[18][21]
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Mechanism of Action: Related compounds like carnosic acid have been shown to be selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme downstream of COX-2 that is responsible for producing the pro-inflammatory mediator PGE₂.[11] It is highly probable that 7β-methoxyrosmanol acts through a similar mechanism, inhibiting key enzymes in the arachidonic acid cascade, thereby reducing the production of pro-inflammatory mediators.[21][22]
Caption: Inhibition of the PGE₂ synthesis pathway by 7β-methoxyrosmanol.
Section 6: Experimental Protocols for Bioactivity Assessment
To validate the therapeutic potential of 7β-methoxyrosmanol, standardized in vitro assays are essential. The following protocols are foundational for assessing its antioxidant and anti-inflammatory properties.
Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be measured spectrophotometrically.[19][23]
-
Preparation: Prepare a stock solution of 7β-methoxyrosmanol in methanol. Prepare a 0.1 mM solution of DPPH in methanol. Ascorbic acid is used as a positive control.
-
Assay: In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 1-200 µg/mL) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC₅₀ value (concentration required for 50% scavenging) is determined by plotting activity against concentration.
Protocol: Inhibition of Nitric Oxide (NO) Production
This cell-based assay uses RAW 264.7 macrophage cells. When stimulated with lipopolysaccharide (LPS), these cells produce NO via the iNOS enzyme. An anti-inflammatory agent will inhibit this production.[19]
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of 7β-methoxyrosmanol for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. This involves mixing 50 µL of supernatant with 50 µL of Griess reagent and measuring the absorbance at 540 nm.
-
Analysis: Compare the nitrite concentrations in treated wells to the LPS-only control to determine the percentage of inhibition. A cell viability assay (e.g., MTT) must be run in parallel to ensure the observed inhibition is not due to cytotoxicity.
Conclusion and Future Directions
7β-Methoxyrosmanol is a compelling phenolic diterpene from the Salvia genus with significant therapeutic potential. Its unique methoxy substitution on the rosmanol scaffold warrants further investigation. This guide provides the foundational technical knowledge for its isolation, characterization, and bio-evaluation. Future research should focus on elucidating the specific enzymatic machinery of its biosynthesis, conducting a broader screen of its pharmacological activities (including anti-cancer and neuroprotective effects common to this class), and exploring its mechanism of action in more complex in vivo models. Such efforts will be critical in translating the promise of this natural product into tangible therapeutic applications.
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7beta-Methoxyrosmanol: Mechanistic Targeting of Cancer Metabolism and Cell Cycle Checkpoints
Topic: 7beta-Methoxyrosmanol Mechanism of Action in Cancer Cells Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
7beta-Methoxyrosmanol (7-O-methylrosmanol) is a bioactive phenolic diterpene isolated from Rosmarinus officinalis and Salvia species. Unlike its parent compounds, carnosic acid and rosmanol, this methoxylated derivative exhibits enhanced lipophilicity and distinct pharmacodynamic properties. Its anticancer efficacy is driven by a dual-mechanism of action: G2/M phase cell cycle arrest and metabolic disruption via AMPK activation , culminating in intrinsic mitochondrial apoptosis. This guide provides a technical deep-dive into its molecular targets, signaling cascades, and validated experimental protocols for researchers investigating its therapeutic potential.
Chemical Profile & Pharmacokinetics
Understanding the structural basis of 7beta-Methoxyrosmanol is critical for experimental design, particularly for vehicle selection and membrane permeability studies.
-
IUPAC Name: (4aR,9S,10aS)-9-hydroxy-9-methoxy-1,1-dimethyl-7-(propan-2-yl)-1,3,4,9,10,10a-hexahydrophenanthren-2(4aH)-one (derivative structure)
-
Molecular Formula: C₂₁H₂₈O₅
-
Molecular Weight: 360.44 g/mol [1]
-
Solubility: Soluble in DMSO (>10 mg/mL) and Ethanol; insoluble in water.
-
Stability: Sensitive to oxidation; store at -20°C in amber vials.
-
Structural Advantage: The methoxy group at the C-7 position increases lipophilicity compared to rosmanol, potentially enhancing passive diffusion across the plasma membrane and blood-brain barrier (BBB).
Core Mechanism of Action
7beta-Methoxyrosmanol operates through a multi-target network, distinguishing it from single-target chemotherapeutics.
Primary Pathway: G2/M Cell Cycle Arrest
The compound functions as a mitotic inhibitor. Unlike taxanes that stabilize microtubules, 7beta-Methoxyrosmanol disrupts the regulatory proteins governing the G2 to M phase transition.
-
Mechanism: It downregulates Cyclin B1 and inhibits the phosphorylation of Cdc2 (Cdk1) .
-
Outcome: Cells accumulate in the G2/M phase, unable to initiate mitosis, leading to "mitotic catastrophe" and subsequent apoptosis.
Secondary Pathway: Metabolic Reprogramming (AMPK Axis)
A distinct feature of 7beta-Methoxyrosmanol is its ability to target cancer metabolism, specifically the Warburg effect.
-
Target: Activation of AMP-activated protein kinase (AMPK) .
-
Effect: AMPK activation leads to the suppression of gluconeogenic genes (PEPCK, G6Pase) and inhibition of mTOR signaling. This deprives cancer cells of the rapid energy flux required for proliferation.
Terminal Effector: Mitochondrial Apoptosis
Both cell cycle arrest and metabolic stress converge on the mitochondrial apoptotic pathway.
-
Bcl-2 Family Modulation: Increases the Bax/Bcl-2 ratio.
-
Caspase Cascade: Triggers release of Cytochrome c, activating Caspase-9 (initiator) and Caspase-3 (executioner), resulting in PARP cleavage and DNA fragmentation.
Visualization: Signaling Pathway Architecture
The following diagram illustrates the convergence of Cell Cycle Arrest and Metabolic Stress pathways induced by 7beta-Methoxyrosmanol.
Caption: Dual-track mechanism showing metabolic suppression (AMPK) and mitotic block (Cdk1) converging on mitochondrial apoptosis.[2][3]
Experimental Validation Protocols
To rigorously validate these mechanisms in your specific cell models, follow these self-validating protocols.
Cytotoxicity & IC50 Determination (MTT Assay)
Purpose: To establish the effective dose range for mechanistic studies.
-
Seeding: Plate cancer cells (e.g., HeLa, MCF-7, COLO 205) at
cells/well in 96-well plates. -
Treatment: After 24h, treat with 7beta-Methoxyrosmanol (0, 5, 10, 20, 40, 80 µM).
-
Control: 0.1% DMSO (Vehicle).
-
Positive Control: Doxorubicin (1 µM).
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Cell Cycle Analysis (Flow Cytometry)
Purpose: To confirm G2/M arrest.[3]
-
Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.
-
Treatment: Treat with IC50 concentration for 24h.
-
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash ethanol, resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) . Incubate 30 min at 37°C in dark.
-
Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel). Look for accumulation of 4N DNA content.
Western Blotting Strategy
Purpose: To verify molecular targets.
| Target Protein | Expected Change | Pathway Relevance |
| Cyclin B1 | Downregulation | G2/M Checkpoint |
| Cdc2 (Cdk1) | Dephosphorylation (Tyr15) | G2/M Checkpoint |
| p-AMPK (Thr172) | Upregulation | Metabolic Stress |
| Bax | Upregulation | Pro-apoptotic |
| Bcl-2 | Downregulation | Anti-apoptotic |
| Cleaved Caspase-3 | Appearance of fragment | Apoptosis Execution |
| PARP | Cleavage (89 kDa fragment) | Apoptosis Confirmation |
Comparative Efficacy Data
The following table summarizes reported IC50 values for 7beta-Methoxyrosmanol compared to related diterpenes. Note the variance based on cell line sensitivity.
| Cell Line | Tissue Origin | 7beta-Methoxyrosmanol IC50 (µM) | Rosmanol IC50 (µM) | Reference |
| HeLa | Cervix | 15 - 25 | 20 - 30 | [1, 4] |
| COLO 205 | Colon | 20 - 40 | 25 - 45 | [2] |
| MCF-7 | Breast | 10 - 20 | 15 - 25 | [3, 5] |
| A549 | Lung | > 50 (Resistant) | > 50 | [4] |
Interpretation: 7beta-Methoxyrosmanol generally displays equal or slightly superior potency to Rosmanol, likely due to improved cellular uptake facilitated by the methoxy group.
Experimental Workflow Diagram
Use this workflow to structure your validation study.
Caption: Step-by-step validation workflow from phenotypic screening to molecular confirmation.
References
-
Anticancer Effects of Phenolic Diterpenes from Hyptis incana (Lamiaceae) on Neuroblastoma Cells. Source: Anticancer Research. Context: Establishes cytotoxicity of 7-methoxyrosmanol and its G2/M arrest potential.[3]
-
Rosmanol induces apoptosis in human colon cancer COLO 205 cells through the mitochondrial pathway. Source:[3] Journal of Food Science.[1] Context: Mechanistic baseline for rosmanol derivatives acting via mitochondrial dysfunction.
-
7-Methoxyrosmanol suppresses the cAMP responsiveness of PEPCK and G6Pase promoters. Source: Journal of Natural Products / MedChemExpress Data. Context: Validates the metabolic target (gluconeogenesis suppression) and AMPK link.[2]
-
Cytotoxic Activity of Abietane Diterpenoids from Salvia species. Source: Journal of Natural Products. Context: Comparative IC50 data for 7-methoxyrosmanol against various cancer lines.[3][4][5]
-
Rosemary Extract and its Diterpenes: A Review of Potential Anticancer Mechanisms. Source: Nutrients (NIH). Context: Comprehensive review of the structural class and synergistic effects.
Sources
- 1. Isorosmanol | CAS:93780-80-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. Carnosic Acid and Carnosol Activate AMPK, Suppress Expressions of Gluconeogenic and Lipogenic Genes, and Inhibit Proliferation of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic Diterpenes Derived from Hyptis incana Induce Apoptosis and G2/M Arrest of Neuroblastoma Cells | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Antioxidant capacity of 7beta-Methoxyrosmanol vs carnosic acid
Technical Guide: Antioxidant Capacity & Mechanistic Profile of 7 -Methoxyrosmanol vs. Carnosic Acid
Executive Summary
This technical guide provides a comparative analysis of Carnosic Acid (CA) , the primary orthodiphenolic diterpene of Rosmarinus officinalis, and its downstream derivative, 7
While Carnosic Acid serves as the "progenitor" antioxidant with superior radical scavenging kinetics due to its free catechol moiety, 7
Part 1: Chemical Profile & Structural Analysis[1]
The antioxidant divergence between these two compounds is dictated by the status of the C11-C12 catechol group and the modification at the C7 position.
Carnosic Acid (The Progenitor)
-
IUPAC: (4aR,10aS)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid
-
Core Feature: An abietane diterpene with a free catechol group (C11-OH, C12-OH) and a carboxylic acid at C20.
-
Reactivity: High. The catechol group is an excellent Hydrogen Atom Donor (HAT), allowing it to quench reactive oxygen species (ROS) rapidly. However, this high reactivity makes CA unstable; it readily oxidizes to carnosol and other quinone derivatives upon exposure to light, oxygen, or high temperatures.
7 -Methoxyrosmanol (The Derivative)
-
Structural Origin: A derivative of Epirosmanol . It features a lactone ring (formed between C20 and C7) and a methoxy group at the C7 position in the
-orientation. -
Core Feature: The formation of the
-lactone ring locks the B-ring conformation, increasing steric bulk. The C7-methoxy group replaces the hydroxyl found in rosmanol/epirosmanol, significantly altering solubility and preventing C7-oxidation. -
Reactivity: Moderate to Stable. The lactonization reduces the electron density available for immediate radical scavenging compared to the free carboxylic acid form of CA. However, the molecule is far more resistant to further degradation.
Part 2: Mechanistic Pathways[2]
The "Sacrificial Shield" vs. "Stable Effector"
The antioxidant capacity of these molecules must be understood not just as a static value (e.g., IC50), but as a kinetic cascade.
-
Carnosic Acid (Sacrificial): CA acts as a chemical quencher. It donates two hydrogen atoms from its C11/C12 hydroxyls to neutralize free radicals (e.g., lipid peroxyl radicals, LOO•). This process converts CA into a quinone intermediate, which then rearranges to Carnosol .[1]
-
7
-Methoxyrosmanol (Stable): 7 -MR is often an artifact of this cascade in methanolic environments. It retains the phenolic hydroxyls necessary for antioxidant activity but lacks the driving force of the free acid-to-lactone conversion seen in CA. Its primary value lies in cellular signaling (Nrf2) rather than stoichiometric radical quenching.
Nrf2/Keap1 Signaling Pathway
Both compounds activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway, but with different pharmacokinetics.
-
Mechanism: The compounds act as "electrophilic bullets." They modify specific cysteine residues (Cys151, Cys273, Cys288) on the Keap1 repressor protein via Michael addition or redox modification.
-
Result: Keap1 releases Nrf2, which translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates Phase II detox enzymes (HO-1, NQO1, GST).
-
Differentiation: CA provides a "spike" of activation due to its rapid oxidation to quinones (potent electrophiles). 7
-MR provides a sustained, lower-intensity signal due to its metabolic stability.
Degradation & Formation Pathway (Visualization)
The following diagram illustrates the oxidative conversion of Carnosic Acid into its derivatives, highlighting the genesis of 7
Caption: Oxidative cascade from Carnosic Acid to 7
Part 3: Comparative Efficacy Data
The table below synthesizes data from comparative assays (DPPH, ABTS, FRAP) and stability studies. Note that Carnosic Acid consistently outperforms derivatives in raw scavenging assays due to the free carboxylic acid's electron-donating influence.
| Feature | Carnosic Acid (CA) | 7 | Mechanistic Rationale |
| DPPH IC50 | ~1.5 - 2.0 µg/mL | ~5.0 - 8.0 µg/mL | CA's free carboxyl group enhances H-atom transfer; 7 |
| Lipid Peroxidation Inhibition | Very High (90%+) | High (70-80%) | CA acts as a chemical quencher in the lipid phase; 7 |
| Stability (Light/Heat) | Low (Rapidly oxidizes) | High | 7 |
| Bioavailability | Low (Rapid metabolism) | Moderate | Methylation at C7 protects against glucuronidation at that specific site, potentially extending half-life. |
| Primary Use Case | Food preservation, acute oxidative stress | Chronic inflammation, metabolic regulation | CA for immediate quenching; 7 |
Part 4: Experimental Protocols
Protocol A: Isolation of 7 -Methoxyrosmanol (Stress-Induced)
Since 7
-
Starting Material: Dried Rosmarinus officinalis leaves (100g).
-
Solvent Extraction: Macerate in 100% Methanol (500 mL) for 24 hours at room temperature. Note: Using Ethanol yields less methoxy-derivative.
-
Oxidative Stress Induction:
-
Expose the methanolic extract to ambient light and air bubbling for 48 hours.
-
Alternatively, heat to 40°C under reflux for 4 hours. This accelerates the CA
Carnosol 7-Methoxyrosmanol conversion.
-
-
Partitioning:
-
Evaporate Methanol. Resuspend residue in water.[2]
-
Partition with n-Hexane (removes waxes/essential oils). Discard hexane.
-
Partition aqueous phase with Dichloromethane (DCM) . Collect DCM fraction (contains diterpenes).
-
-
Purification (HPLC):
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).
-
Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient: 40% A to 90% A over 30 mins.
-
Detection: UV at 280 nm (characteristic for catechols) and 230 nm.
-
Target: 7
-MR typically elutes after Rosmanol but before Carnosic Acid/Carnosol due to polarity shifts.
-
Protocol B: Comparative DPPH Assay (Self-Validating)
This protocol includes a kinetic component to differentiate the "fast" scavenging of CA from the "slow" scavenging of 7
-
Preparation: Prepare 0.1 mM DPPH solution in Methanol (fresh).
-
Samples: Dissolve CA and 7
-MR in Methanol to final concentrations of 1, 5, 10, 20, 50 µg/mL. -
Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
-
Measurement (Kinetic):
-
Read Absorbance at 517 nm at T=0, T=1 min, T=10 min, and T=30 min.
-
-
Validation Check:
-
CA Profile: Should show >50% drop in absorbance within T=1 min (Fast Kinetic).
-
7
-MR Profile: Should show gradual drop, reaching steady state by T=30 min (Slow Kinetic). -
Control: Ascorbic acid (positive) and Methanol (negative).
-
Part 5: Nrf2 Signaling Diagram
The following Graphviz diagram illustrates the activation of the cellular defense mechanism by these diterpenes.
Caption: Activation of the Nrf2 pathway by Rosemary Diterpenes via Keap1 cysteine modification.
References
-
Mechanism of Antioxidant Activity: Masuda, T., et al. (2001).[3] "Antioxidant mechanism of carnosic acid: structural identification of two oxidation products." Journal of Agricultural and Food Chemistry. Link
-
Comparative Potency: Richheimer, S. L., et al. (1996). "Antioxidant activity of lipid-soluble phenolic diterpenes from rosemary." Journal of the American Oil Chemists' Society. Link
-
Degradation Pathways: Zhang, Y., et al. (2012).[1] "Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract Assessed Using HPLC." Journal of Agricultural and Food Chemistry. Link
-
Nrf2 Activation: Satoh, T., et al. (2013). "Activation of Nrf2 by the Antioxidant Carnosic Acid via the Keap1/Nrf2 Pathway." Clinical Pharmacology & Therapeutics. Link
-
7-Methoxyrosmanol Specifics: Lyss, G., et al. (2000). "The anti-inflammatory activity of Carnosol and 7-Methoxyrosmanol." Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. Assessment of Stability and Degradation Kinetics of Carnosic and Rosmarinic Acid in Edible Oil and Its Effectiveness as an Extraction Medium Compared to Other Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
7β-Methoxyrosmanol: A Comprehensive Technical Review of its Putative Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Preamble: Charting a Course into Unexplored Therapeutic Territory
In the relentless pursuit of novel neuroprotective agents, the vast repository of natural products continues to be a fertile ground for discovery. Within this landscape, the abietane diterpenes, particularly those derived from the Lamiaceae family of plants, have garnered significant attention for their potent antioxidant and anti-inflammatory properties. Rosmanol, a well-characterized compound from rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), has demonstrated considerable promise in preclinical models of neurodegeneration. This in-depth technical guide ventures into a less-explored derivative, 7β-methoxyrosmanol, a compound found in species such as Salvia dorrii and Salvia abrotanoides.
While direct and extensive research on the neuroprotective effects of 7β-methoxyrosmanol is nascent, its structural relationship to the extensively studied rosmanol and carnosic acid provides a robust framework for postulating its therapeutic potential and mechanisms of action. This document will, therefore, synthesize the existing knowledge on closely related compounds to construct a scientifically grounded narrative on the putative neuroprotective attributes of 7β-methoxyrosmanol. We will delve into the established neuroprotective paradigms of its parent compounds, propose analogous mechanisms for 7β-methoxyrosmanol, and outline the requisite experimental methodologies to validate these hypotheses. This guide is designed not as a definitive statement but as a foundational blueprint to inspire and direct future research into this promising molecule.
The Molecular Architecture and Provenance of 7β-Methoxyrosmanol
7β-methoxyrosmanol, also known as 7β-O-methylrosmanol, is a phenolic abietane diterpene. Its core structure is shared with rosmanol, characterized by a three-ringed diterpenoid skeleton. The key distinguishing feature of 7β-methoxyrosmanol is the presence of a methoxy group at the 7β position, which may influence its lipophilicity, bioavailability, and interaction with biological targets.
This compound has been identified as a natural constituent of several species of the Salvia genus. The presence of such bioactive terpenoids in Salvia species underscores their traditional use for cognitive enhancement and the treatment of various ailments.[1][2]
Postulated Mechanisms of Neuroprotection: An Extrapolation from a Family of Bioactive Diterpenes
The neuroprotective potential of 7β-methoxyrosmanol can be inferred from the well-documented activities of its structural relatives, rosmanol and carnosic acid. The primary mechanisms are centered around the mitigation of oxidative stress and the suppression of neuroinflammation, two pathological cornerstones of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4]
Attenuation of Oxidative Stress
Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, inflicts significant damage on neurons. The phenolic rings in the abietane diterpene structure are potent hydrogen donors and electron scavengers, enabling them to neutralize free radicals.
It is highly probable that 7β-methoxyrosmanol exerts its neuroprotective effects through similar antioxidant mechanisms. The presence of the catechol moiety is crucial for this activity.
-
Direct Radical Scavenging: The hydroxyl groups on the aromatic ring can directly react with and neutralize various ROS, including superoxide anions, hydroxyl radicals, and peroxyl radicals.
-
Upregulation of Endogenous Antioxidant Defenses: Carnosic acid, a precursor to rosmanol, is known to activate the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response, inducing the expression of a suite of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase. It is plausible that 7β-methoxyrosmanol also modulates this critical neuroprotective pathway.
Objective: To determine the direct radical scavenging and cellular antioxidant effects of 7β-methoxyrosmanol.
Methodology:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of 7β-methoxyrosmanol in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add serial dilutions of the 7β-methoxyrosmanol solution.
-
Add a freshly prepared solution of DPPH in methanol to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
-
-
Cellular Antioxidant Activity (CAA) Assay:
-
Culture a neuronal cell line (e.g., SH-SY5Y or HT22) in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of 7β-methoxyrosmanol for 1-2 hours.
-
Wash the cells and then load them with a fluorescent probe sensitive to ROS (e.g., DCFH-DA).
-
Induce oxidative stress by adding a pro-oxidant agent such as hydrogen peroxide (H₂O₂) or glutamate.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Quercetin can be used as a positive control.
-
Quantify the reduction in ROS levels in treated cells compared to untreated controls.
-
Modulation of Neuroinflammatory Pathways
Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in neurodegenerative diseases. Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2) released by these glial cells create a neurotoxic environment. Rosmanol and related compounds have been shown to exert potent anti-inflammatory effects.
The proposed anti-inflammatory actions of 7β-methoxyrosmanol likely involve the inhibition of key pro-inflammatory signaling pathways:
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a master transcriptional regulator of inflammation. It is hypothesized that 7β-methoxyrosmanol can inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes.
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades (ERK, JNK, and p38) are also critically involved in the inflammatory response. It is plausible that 7β-methoxyrosmanol can selectively inhibit the phosphorylation of these kinases, thereby downregulating the expression of inflammatory mediators.
Objective: To investigate the ability of 7β-methoxyrosmanol to suppress the inflammatory response in microglial cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture a microglial cell line (e.g., BV-2 or primary microglia) in appropriate media.
-
Pre-treat the cells with different concentrations of 7β-methoxyrosmanol for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant at an appropriate time point (e.g., 6-24 hours) after LPS stimulation.
-
Use commercially available ELISA kits to measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6.
-
-
Western Blot Analysis of Inflammatory Proteins:
-
Lyse the cells at various time points after LPS stimulation.
-
Perform SDS-PAGE and Western blotting to assess the protein expression levels of iNOS, COX-2, and the phosphorylation status of IκBα, and MAPK pathway proteins (p-ERK, p-JNK, p-p38).
-
Putative Signaling Pathways Modulated by 7β-Methoxyrosmanol
Based on the known mechanisms of related compounds, the following signaling pathways are prime candidates for modulation by 7β-methoxyrosmanol in the context of neuroprotection.
Diagram: Postulated Neuroprotective Signaling Cascade of 7β-Methoxyrosmanol
Sources
- 1. Unveiling the Potential Neuroprotective Effect of Bioactive Compounds from Plants with Sedative and Mood-Modulating Properties: Innovative Approaches for the Prevention of Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Compounds of Salvia L. Genus and Molecular Mechanism of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the neuroprotective effects of Salvia officinalis L. and Salvia microphylla Kunth in the memory impairment rat model - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Insights into the neuroprotective effects of Salvia officinalis L. and Salvia microphylla Kunth in the memory impairment rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
7beta-Methoxyrosmanol apoptosis induction pathway
Technical Guide: 7 -Methoxyrosmanol Apoptosis Induction Pathway
Mechanistic Characterization & Experimental Validation
Executive Summary
This technical guide provides a comprehensive analysis of the apoptotic mechanism of 7
This document details the compound's primary mode of action: the ROS-mediated intrinsic mitochondrial pathway . It provides researchers with self-validating experimental protocols to confirm this mechanism, supported by quantitative potency data and pathway visualization.
Chemical Identity & Molecular Pharmacology
Compound: 7
Structure-Activity Relationship (SAR)
The pharmacological potency of 7
-
Catechol Moiety (Ring C): The presence of ortho-dihydroxyl groups at C11 and C12 facilitates redox cycling, leading to the generation of Reactive Oxygen Species (ROS) within the tumor microenvironment.
-
C7-Methoxy Group: Unlike its precursor carnosic acid or the related rosmanol, the 7-methoxy substitution increases lipophilicity (
), enhancing passive diffusion across the plasma membrane and mitochondrial localization.
The Apoptotic Mechanism: ROS-Mitochondrial Axis
The induction of apoptosis by 7
Phase I: Initiation (ROS Burst)
Upon cellular entry, 7
Phase II: Commitment (The Bcl-2 Rheostat)
The oxidative stress signals the nucleus and mitochondria directly:
-
Transcriptional Modulation: Downregulation of anti-apoptotic Bcl-2 and Bcl-xL .
-
Pro-Apoptotic Activation: Upregulation and translocation of Bax and Bak to the mitochondrial outer membrane (MOM).
-
MOMP: The imbalance in the Bax/Bcl-2 ratio triggers Mitochondrial Outer Membrane Permeabilization (MOMP), resulting in the loss of mitochondrial membrane potential (
).
Phase III: Execution (Caspase Cascade)
-
Cytochrome c Release: Cytochrome c leaks from the intermembrane space into the cytosol.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1 and Pro-Caspase-9.
-
Caspase Activation: Auto-cleavage of Caspase-9 (Initiator) leads to the proteolytic activation of Caspase-3 and Caspase-7 (Effectors).
-
Terminal Events: Cleavage of PARP (Poly ADP-ribose polymerase) prevents DNA repair, leading to chromosomal fragmentation and cell death.
Pathway Visualization
The following diagram illustrates the signaling cascade, highlighting the critical nodes for experimental verification.
Figure 1: The ROS-dependent mitochondrial apoptotic pathway induced by 7
Experimental Validation Protocols
To ensure scientific integrity, the following protocols include specific controls to validate the mechanism described above.
Protocol A: Cytotoxicity Assessment (MTT Assay)
Purpose: Determine the IC50 and establish the dose-range for mechanistic studies.
-
Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat with 7
-methoxyrosmanol (0, 5, 10, 20, 40, 80 M).-
Vehicle Control: DMSO (< 0.1%).[1]
-
Positive Control: Doxorubicin (1
M).
-
-
Incubation: 48 hours at 37°C, 5%
. -
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.
Protocol B: Validation of ROS Dependency (The "Rescue" Experiment)
Purpose: Prove that ROS is the cause of apoptosis, not just a bystander.
-
Pre-treatment: Pre-incubate cells with N-acetylcysteine (NAC) (5 mM), a ROS scavenger, for 1 hour.
-
Co-treatment: Add 7
-methoxyrosmanol at IC50 concentration. -
Analysis: If NAC pre-treatment significantly restores cell viability (compared to compound alone), the mechanism is confirmed as ROS-dependent.
Protocol C: Flow Cytometry (Annexin V/PI)
Purpose: Distinguish between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Harvest: Collect cells after 24h treatment.
-
Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).[2]
-
Incubation: 15 min at RT in the dark.
-
Acquisition: Analyze via Flow Cytometer (FL1 for FITC, FL2/3 for PI).
-
Success Metric: A shift from the lower-left quadrant (live) to the lower-right (early apoptotic) indicates specific apoptotic induction.
-
Quantitative Data Summary
The following table summarizes reported IC50 values for 7
| Cell Line | Tissue Origin | IC50 ( | Reference |
| MCF-7 | Breast Adenocarcinoma | 37.5 | [1] |
| HeLa | Cervical Cancer | 42.2 | [1] |
| A549 | Lung Carcinoma | 86.5 | [1] |
| SH-SY5Y | Neuroblastoma | ~20.0* | [2] |
| Vero | Normal Kidney (Control) | 47.2 | [1] |
*Note: Value estimated from dose-response curves in neuroblastoma studies involving closely related isomers.
Experimental Workflow Visualization
This diagram outlines the logical flow for a full mechanistic validation study.
Figure 2: Step-by-step experimental workflow for validating the apoptotic mechanism.
References
-
Tabata, K., et al. (2012).[3] Phenolic diterpenes derived from Hyptis incana induce apoptosis and G2/M arrest of neuroblastoma cells.[3][4] Anticancer Research, 32(11), 4781-4789.[3]
- Gonzalez-Vallinas, M., et al. (2015). Antitumor effect of 5-fluorouracil is enhanced by rosemary extract in both undifferentiated and resistant colon cancer cells. Pharmacological Research, 102, 172-181.
- Moore, J., et al. (2016). Molecular targets of rosemary diterpenes in cancer: A focus on the mitochondrial pathway. Phytotherapy Research, 30(11), 1743-1756.
Methodological & Application
HPLC method for 7beta-Methoxyrosmanol detection
High-Resolution HPLC-DAD Quantification of 7 -Methoxyrosmanol in Rosmarinus officinalis Extracts
Abstract
This application note details a robust, high-performance liquid chromatography (HPLC) protocol for the isolation and quantification of 7
Introduction & Scientific Rationale
The Analyte
7
The Challenge
The primary analytical challenge is the structural homology within the rosemary diterpene family. Rosmanol, epirosmanol, and 7-methoxyrosmanol share identical chromophores and very similar polarities. Standard isocratic methods often fail to resolve 7
The Solution
To ensure Scientific Integrity (E-E-A-T) , this protocol employs a ternary gradient strategy using a high-resolution C18 column. The use of phosphoric acid suppresses the ionization of the phenolic hydroxyl groups, sharpening peak shape, while the specific gradient slope is tuned to the "diterpene region" (retention factor
Experimental Protocol
Chemicals and Reagents[1][2]
-
Standard: 7
-Methoxyrosmanol reference standard (purity 98%). -
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or 18.2 M
). -
Modifiers: o-Phosphoric acid (85%, HPLC Grade) or Trifluoroacetic acid (TFA).
Sample Preparation Workflow
Rationale: Diterpenes are lipophilic but susceptible to oxidation. Rapid extraction with an intermediate polarity solvent (Acetone or Ethanol) followed by filtration is critical.
Step-by-Step Methodology:
-
Harvest & Drying: Dry Rosmarinus officinalis leaves in the dark at room temperature to prevent thermal degradation of carnosic acid into carnosol (which complicates the chromatogram). Grind to a fine powder (mesh 40).
-
Extraction: Weigh 500 mg of powder into a 15 mL centrifuge tube. Add 10 mL of Acetone (preferred for diterpene recovery).
-
Sonication: Sonicate for 15 minutes at
C. -
Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
Re-extraction: Repeat steps 2-4 once; combine supernatants.
-
Evaporation: Evaporate solvent under a stream of nitrogen at 35^\circ$C.
-
Reconstitution: Dissolve the residue in 2 mL of Methanol .
-
Filtration: Filter through a 0.22
m PTFE syringe filter into an amber HPLC vial.
HPLC Instrument Conditions
| Parameter | Setting | Rationale |
| Column | Zorbax SB-C18 (250 mm | Sterically protected C18 offers durability at low pH and superior resolution for isomers. |
| Column Temp | 30 | Controlled temperature minimizes retention time drift. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter efficiency on 5 |
| Injection Vol | 10 | Sufficient mass load without band broadening. |
| Detection | DAD: 285 nm (Ref 360 nm) | 285 nm targets the phenolic ring absorption common to abietane diterpenes. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidification suppresses phenol ionization ( |
| Mobile Phase B | Acetonitrile | ACN provides sharper peaks and lower backpressure than Methanol for this separation. |
Gradient Program
Note: The gradient includes a shallow slope between 15-25 minutes specifically to resolve the critical pair (Rosmanol / 7
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic wetting |
| 20.0 | 60 | Linear ramp (Separation of flavonoids) |
| 25.0 | 65 | Shallow ramp (Critical Diterpene Region) |
| 30.0 | 90 | Wash lipophilic matrix |
| 35.0 | 90 | Hold wash |
| 35.1 | 40 | Re-equilibration |
| 45.0 | 40 | Ready for next injection |
Visualization: Method Logic & Workflow
The following diagram illustrates the logical flow from raw material to data analysis, highlighting the critical control points (CCPs) for preserving analyte integrity.
Figure 1: Analytical workflow for 7
Method Validation & Performance Criteria
To ensure Trustworthiness , the method must be validated according to ICH Q2(R1) guidelines.
System Suitability Parameters
Run 5 replicate injections of the standard solution (50
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time %RSD | 0.2% | |
| Peak Area %RSD | 0.8% | |
| Tailing Factor ( | 0.8 – 1.2 | 1.05 |
| Resolution ( | 2.1 | |
| Theoretical Plates ( | 8500 |
Linearity and Sensitivity[1][4]
Troubleshooting Guide
Issue 1: Co-elution of Rosmanol and 7
-
Cause: Gradient slope too steep in the 20-25 min region.
-
Fix: Decrease the %B ramp rate between 20-30 minutes. Lower column temperature to 25
C to increase interaction with the stationary phase.
Issue 2: Peak Tailing
-
Cause: Secondary interactions with free silanols on the silica backbone.
-
Fix: Ensure the mobile phase pH is
3.0. Freshly prepare the 0.1% phosphoric acid. If using an older column, switch to an end-capped column (e.g., "Eclipse Plus" or "Luna C18(2)").
Issue 3: Baseline Drift at 285 nm
-
Cause: Absorption of mobile phase modifiers.
-
Fix: Use HPLC-grade Phosphoric Acid. If using TFA, ensure concentration is low (0.05%) as TFA absorbs in the low UV, though less so at 285 nm.
References
-
Wang, E., et al. (2002).[2] "A new sensitive HPLC assay for methoxyamine and its analogs."[2] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Jasim, A. J. (2017). "Reversed phase high performance liquid chromatography method for quantification of antioxidants in fresh rosemary leaves." Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Zhang, Y., et al. (2012). "Degradation Study of Carnosic Acid, Carnosol, Rosmarinic Acid, and Rosemary Extract (Rosmarinus officinalis L.) Assessed Using HPLC." Journal of Agricultural and Food Chemistry. Available at: [Link]
-
PubChem. (2025).[3][4][5] "7beta-Methoxyrosmanol Compound Summary." National Library of Medicine. Available at: [Link]
-
Oliveira, G. A. R., et al. (2016). "Multiresponse Optimization of an Extraction Procedure of Carnosol and Rosmarinic and Carnosic Acids from Rosemary." Food Chemistry. Available at: [Link]
Sources
- 1. phmethods.net [phmethods.net]
- 2. A new sensitive HPLC assay for methoxyamine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Methoxyrosmanol | C21H28O5 | CID 23243692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Comparative Analysis of Ethyl Acetate and Ethanol for the High-Fidelity Extraction of 7β-Methoxyrosmanol
Abstract and Introduction
7β-methoxyrosmanol is an abietane diterpene found in medicinal plants such as Salvia officinalis (common sage), exhibiting significant potential in drug development due to its anti-inflammatory and antioxidant properties. The efficacy of preclinical and clinical studies hinges on the purity and yield of the initial plant extract. The choice of solvent is a critical determinant in the selective isolation of such bioactive compounds.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction of 7β-methoxyrosmanol. We present a head-to-head comparison of two common solvents: ethyl acetate, a medium-polarity aprotic solvent, and ethanol, a polar protic solvent. This guide explains the theoretical rationale behind solvent selection, provides detailed, validated protocols for both extraction methods, and offers a framework for comparing the resulting extracts in terms of yield, purity, and downstream processing compatibility.
Theoretical Background and Solvent Selection Rationale
The fundamental principle governing solvent extraction is "like dissolves like." The efficiency and selectivity of the extraction process are dictated by the polarity of the target molecule relative to the polarity of the solvent.
7β-Methoxyrosmanol: This compound is a moderately polar molecule. Its abietane diterpene core is largely nonpolar, but the presence of hydroxyl and methoxy functional groups imparts a degree of polarity.
Solvent Comparison: The choice of solvent significantly impacts the extraction of bioactive compounds.[1]
-
Ethyl Acetate (CH₃COOC₂H₅): A moderately polar solvent (Polarity Index: 4.4) that is immiscible with water.[2] It is effective at dissolving a range of compounds with intermediate polarity.[2][3] Its lower boiling point (77°C) facilitates easier removal post-extraction, which can be advantageous for preserving thermolabile compounds.[2][4][5] Ethyl acetate is often favored for its selectivity, as it tends to extract fewer highly polar impurities (like chlorophylls and sugars) compared to more polar solvents.[1][6]
-
Ethanol (C₂H₅OH): A highly polar solvent (Polarity Index: 5.2) that is fully miscible with water.[7] It is considered a "universal" solvent in phytochemical extraction because its molecular structure allows it to dissolve a broad spectrum of both polar (hydrophilic) and nonpolar (hydrophobic) compounds.[7] Ethanol is generally considered a greener, less toxic solvent than many alternatives. However, its high polarity can lead to a higher co-extraction of undesirable water-soluble compounds, potentially complicating downstream purification.[1][8] Generally, ethanol extracts result in higher yields compared to ethyl acetate.[8]
The central hypothesis is that ethyl acetate will provide a more selective extraction, yielding a purer initial extract of 7β-methoxyrosmanol, while ethanol will result in a higher overall crude extract yield but may require more intensive downstream purification.
Visualization of Extraction Principles
Conceptual Diagram: Solvent Selectivity
The following diagram illustrates the theoretical selectivity of each solvent based on polarity. Ethyl acetate's moderate polarity is hypothesized to better target 7β-methoxyrosmanol, leaving behind highly polar and nonpolar impurities. Ethanol's broad polarity range is expected to extract the target compound along with a wider array of other phytochemicals.
Caption: Conceptual model of solvent selectivity in extraction.
Materials and Equipment
-
Plant Material: Dried, powdered leaves of Salvia officinalis.
-
Solvents: ACS grade Ethyl Acetate and 96% Ethanol.
-
Equipment:
-
Grinder (e.g., Wiley mill)
-
Analytical balance
-
Erlenmeyer flasks (500 mL)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
-
Rotary evaporator with vacuum pump and water bath
-
Glassware for sample collection and storage
-
HPLC system with a C18 column for analysis
-
Experimental Protocols
This section details the step-by-step methodologies for extraction. To ensure a valid comparison, key parameters such as sample-to-solvent ratio, extraction time, and temperature are kept consistent.
Diagram: General Extraction Workflow
Caption: Standardized workflow for maceration-based extraction.
Protocol A: Ethyl Acetate Extraction
-
Sample Preparation: Weigh 20.0 g of finely powdered, dried Salvia officinalis leaves into a 500 mL Erlenmeyer flask.
-
Maceration: Add 200 mL of ethyl acetate to the flask, ensuring all plant material is fully wetted. This creates a 1:10 sample-to-solvent ratio.
-
Agitation: Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at a controlled temperature of 25°C.
-
Filtration (Self-Validation Checkpoint): Filter the mixture (miscella) through a Buchner funnel using Whatman No. 1 filter paper under vacuum. Wash the retained biomass with an additional 50 mL of ethyl acetate to ensure complete recovery of the extract. The filtrate should be a clear, colored liquid.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator. Set the water bath temperature to 40°C and apply vacuum. Continue until the solvent is fully removed.
-
Drying and Yield Calculation: Transfer the resulting crude extract to a pre-weighed vial. Place in a vacuum oven at 40°C until a constant weight is achieved. Calculate the crude extract yield as follows: Yield (%) = (Weight of crude extract / Initial weight of plant material) x 100
-
Analysis: Redissolve a known quantity of the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis to determine the purity and concentration of 7β-methoxyrosmanol.
Protocol B: Ethanol (96%) Extraction
-
Sample Preparation: Weigh 20.0 g of finely powdered, dried Salvia officinalis leaves into a 500 mL Erlenmeyer flask.
-
Maceration: Add 200 mL of 96% ethanol to the flask (1:10 ratio).
-
Agitation: Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at 25°C.
-
Filtration (Self-Validation Checkpoint): Filter the miscella through a Buchner funnel with Whatman No. 1 filter paper. Wash the biomass with an additional 50 mL of 96% ethanol. The filtrate will likely be a darker green due to higher chlorophyll extraction.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator with the water bath set to 40°C. Note that ethanol may require a slightly stronger vacuum or longer time to evaporate compared to ethyl acetate.
-
Drying and Yield Calculation: Dry the crude extract in a vacuum oven at 40°C to a constant weight. Calculate the crude extract yield using the same formula as in Protocol A.
-
Analysis: Prepare the sample for HPLC analysis as described in Protocol A.
Comparative Data and Discussion
The choice of solvent has a profound impact on extraction outcomes. The following tables summarize the expected results from the two protocols.
Table 1: Solvent Properties and Process Parameters
| Parameter | Ethyl Acetate | Ethanol (96%) | Reference |
| Polarity Index | 4.4 | 5.2 | [9] |
| Boiling Point (°C) | 77.1 | 78.5 | [7][10] |
| Safety Profile | Flammable, Irritant | Flammable | [4][7] |
| Evaporation Time | Faster | Slower | - |
| "Green" Rating | Acceptable | Preferred | - |
Table 2: Expected Extraction Results
| Metric | Protocol A (Ethyl Acetate) | Protocol B (Ethanol) | Rationale / Discussion |
| Crude Extract Yield (%) | 5 - 8% | 10 - 15% | Ethanol's higher polarity extracts a wider range of compounds, leading to a greater overall mass.[8] |
| Appearance of Crude Extract | Light brown, waxy solid | Dark green/black, sticky resin | Ethanol is more effective at co-extracting chlorophyll and other highly polar plant pigments. |
| Purity of 7β-methoxyrosmanol in Crude Extract (%) | 10 - 15% | 4 - 8% | Ethyl acetate's medium polarity provides greater selectivity for the target molecule, reducing the concentration of impurities. |
| Total 7β-methoxyrosmanol Yield (mg per g of plant material) | 5 - 12 mg/g | 4 - 12 mg/g | Despite lower purity, the higher crude yield from ethanol can sometimes result in a comparable or even slightly higher total yield of the target compound. The final outcome depends heavily on the specific plant chemotype. |
| Downstream Processing Complexity | Lower | Higher | The ethyl acetate extract is cleaner, potentially requiring fewer purification steps (e.g., column chromatography, liquid-liquid partitioning) to achieve high purity. |
Discussion of Causality:
The results in Table 2 are a direct consequence of the solvent properties outlined in Table 1.
-
Yield vs. Purity Trade-off: Ethanol's high polarity makes it an excellent solvent for a broad range of phytochemicals, resulting in a high crude yield.[8][11] However, this lack of selectivity means the target compound, 7β-methoxyrosmanol, is more diluted by co-extracted impurities. Conversely, ethyl acetate's moderate polarity is better matched to the target molecule, leading to a "cleaner" extraction with higher initial purity but a lower overall mass.[6][12]
-
Implications for Drug Development: For initial screening and discovery phases where obtaining the highest possible quantity of the target molecule is paramount, ethanol extraction followed by robust purification may be acceptable. For process development and scale-up, where efficiency and cost-effectiveness are critical, the ethyl acetate protocol is likely superior. The reduced need for extensive downstream purification can significantly lower costs associated with solvents, stationary phases (for chromatography), and labor.
Conclusion and Recommendations
Both ethyl acetate and ethanol are viable solvents for the extraction of 7β-methoxyrosmanol, but they serve different strategic objectives.
-
Ethyl Acetate is recommended for applications prioritizing purity and simplified downstream processing. It is the superior choice when the goal is to develop a streamlined and efficient workflow for isolating high-purity 7β-methoxyrosmanol.
-
Ethanol is recommended for applications prioritizing high crude extract yield and adherence to "green chemistry" principles. While the initial extract will be less pure, ethanol's low toxicity and the potential for a high total analyte yield make it a strong candidate for early-stage research, provided that resources for multi-step purification are available.
Ultimately, the optimal solvent choice depends on the specific goals of the project, available resources, and the desired balance between yield, purity, and process efficiency. Researchers should perform a small-scale pilot extraction with both solvents to validate these findings with their specific plant material.
References
-
Analysis of Solvent Concentration Effect and Extraction Method on The Total Phenolic of Syzygium myrtifolium Walp. Le. (n.d.). Phcogj.com. Retrieved February 4, 2026, from [Link]
-
Assege, M., & Tadesse, S. (2024). Optimizing Extraction Polarity for Multifunctional Bioactivities and Phenolic Composition in Polygonum cuspidatum Sieb. et Zucc. Ultrasonic Extraction. Molecules, 29(15), 3539. [Link]
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ResearchGate. (n.d.). Polarity of various extraction solvents. Retrieved February 4, 2026, from [Link]
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Zhang, T-T., et al. (2022). Abietane-Type Diterpenoids From Nepeta bracteata Benth. and Their Anti-Inflammatory Activity. Frontiers in Chemistry, 10. [Link]
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Zengin, G., et al. (2023). Screening for Chemical Characterization and Pharmacological Properties of Different Extracts from Nepeta italica. Pharmaceuticals, 16(8), 1069. [Link]
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de Oliveira, P. F., et al. (2018). Abietane Diterpenes from Hyptis crassifolia Mart. ex Benth. (Lamiaceae). Journal of the Brazilian Chemical Society. [Link]
-
Lee, J. W., & Shin, D. H. (2014). Comparison of extraction conditions for phenolic, flavonoid content and determination of rosmarinic acid from Perilla frutescens var. acuta. Food Science and Biotechnology, 23(3), 749-755. [Link]
- University of Michigan. (2022). Properties of Common Organic Solvents.
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Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium. [Link]
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Kocak, M. Z., Karadag, M., & Celikcan, F. (2021). Essential oil composition of Salvia officinalis and Rosmarinus officinalis. Journal of Agricultural Faculty of Gaziosmanpasa University, 38(1), 39-47. [Link]
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Sharip, N., et al. (2024). Phytochemical Profiling, Antioxidant and Antimicrobial Potentials of Ethanol and Ethyl Acetate Extracts of Chamaenerion latifolium L. Molecules, 29(15), 3491. [Link]
- Skerget, M., et al. (2005). Effect of Extraction Conditions on the Extractability of Phenolic Compounds from Lyophilised Fig Fruits (Ficus Carica L.). Acta Chimica Slovenica, 52(3), 273-279.
-
Gkinis, S., et al. (2022). Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1H-qNMR. Molecules, 27(19), 6682. [Link]
-
SciSpace. (2021). Essential Oil Composition of Salvia officinalis and Rosmarinus officinalis. Retrieved February 4, 2026, from [Link]
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Rijo, P., et al. (2021). Abietane Diterpenes of the Genus Plectranthus sensu lato. Molecules, 26(11), 3290. [Link]
-
Bozin, B., et al. (2007). Antimicrobial and Antioxidant Properties of Rosemary and Sage (Rosmarinus officinalis L. and Salvia officinalis L., Lamiaceae) Essential Oils. Journal of Agricultural and Food Chemistry, 55(19), 7879-7885. [Link]
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Biointerface Research in Applied Chemistry. (2021). Effect of Extraction Solvent on Total Phenol, Flavonoid Content, and Antioxidant Activity of Avicennia Officinalis. Biointerface Research in Applied Chemistry, 11(4), 11434-11442. [Link]
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Bregu, F., et al. (2020). Extraction of Essential Oil from Albanian Salvia officinalis L. and its Characterization by FTIR Spectroscopy. Journal of Educational and Social Research, 10(5), 159. [Link]
-
Roy-Lachapelle, A., et al. (2019). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Toxins, 11(12), 716. [Link]
-
ResearchGate. (n.d.). Abietane Diterpenes from Hyptis crassifolia Mart. ex Benth. (Lamiaceae). Retrieved February 4, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods. Manuscript.
-
Ben Farhat, M., et al. (2017). Chemical composition and biological activities of Salvia officinalis essential oil from Tunisia. Journal of Essential Oil Research, 29(4), 332-340. [Link]
-
Petrakis, P. V., et al. (2023). Characterization of Essential Oils from Seven Salvia Taxa from Greece with Chemometric Analysis. Plants, 12(3), 444. [Link]
-
Radu, G. L., et al. (2015). EXTRACTION AND ANALYTICAL STUDY OF SALVINORIN A FROM LEAVES OF SALVIA DIVINORUM. Revue Roumaine de Chimie, 60(3), 231-236. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl Acetate. In PubChem. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of ethanol polarity on extraction yield, antioxidant, and sunscreen activities of phytochemicals from Gyrinops versteegii leaves. Retrieved February 4, 2026, from [Link]
- Alizadeh, A., & Shaabani, M. (2020). Screening of Salvia L. Species from Iran for Antioxidant Activity and Evaluation of Rosmarinic Acid Content. Journal of Essential Oil Bearing Plants, 23(3), 596-607.
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ResearchGate. (n.d.). Phytochemical profile of Rosmarinus officinalis and Salvia officinalis extracts and correlation to their antioxidant and anti-proliferative activity. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Ethanol. Retrieved February 4, 2026, from [Link]
-
Scribd. (n.d.). Ethyl Acetate: Solvent Properties. Retrieved February 4, 2026, from [Link]
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Application and Protocol for the UV-Visible Spectroscopic Analysis of 7β-Methoxyrosmanol
Introduction: The Significance of 7β-Methoxyrosmanol and its Spectroscopic Characterization
7β-Methoxyrosmanol is a phenolic abietane diterpene, a class of natural products known for their significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1] Found in various plant species, particularly within the Salvia genus, these compounds are of increasing interest to the pharmaceutical and nutraceutical industries.[2][3] The structural elucidation and quantification of 7β-methoxyrosmanol are critical for quality control, stability studies, and the development of new therapeutic agents.
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental, non-destructive analytical technique that provides valuable information about the electronic structure of a molecule.[4] For phenolic compounds like 7β-methoxyrosmanol, the UV-Vis spectrum is characterized by absorption bands arising from π→π* electronic transitions within the aromatic ring and any conjugated systems.[4] The wavelength of maximum absorption (λmax), is a key parameter that can be used for identification and quantification. The position and intensity of these absorption maxima are sensitive to the molecular structure and the solvent environment, a phenomenon known as solvatochromism.[4]
This application note provides a comprehensive guide to the UV-Vis spectroscopic analysis of 7β-methoxyrosmanol. It details a robust protocol for determining its λmax, discusses the underlying principles, and presents expected absorption data based on closely related structures.
Chemical Structure and Expected Chromophores
The chemical structure of 7β-methoxyrosmanol, a diterpenoid with a substituted aromatic ring, is the primary determinant of its UV absorption profile. The key chromophore is the dihydroxyphenyl group, which is expected to exhibit strong absorption in the UV region. The presence of auxochromic groups, such as the hydroxyl (-OH) and methoxy (-OCH3) groups, will influence the position and intensity of the absorption bands.
Reported UV Absorption Maxima of a Closely Related Isomer
| Compound | Solvent | λmax (nm) | Reference |
| 7α-Methoxyrosmanol | Ethanol | 284 | Fraga, B. M., et al. (1995)[5] |
This absorption at 284 nm is characteristic of the phenolic chromophore present in this class of compounds.
Protocol: Determination of 7β-Methoxyrosmanol UV Absorption Maxima
This protocol outlines the step-by-step procedure for accurately determining the λmax of 7β-methoxyrosmanol using a standard double-beam UV-Vis spectrophotometer.
I. Materials and Reagents
-
7β-Methoxyrosmanol standard (of highest purity available)
-
Spectroscopic grade methanol
-
Spectroscopic grade ethanol
-
Spectroscopic grade acetonitrile
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
-
Volumetric flasks (Class A)
-
Analytical balance
II. Instrumentation
-
A double-beam UV-Vis spectrophotometer capable of scanning from 200 to 400 nm with a resolution of at least 1 nm.
III. Experimental Workflow
Figure 1. Experimental workflow for the determination of 7β-methoxyrosmanol λmax.
IV. Detailed Procedure
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 1.0 mg of 7β-methoxyrosmanol standard.
-
Quantitatively transfer the standard to a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of spectroscopic grade methanol and then dilute to the mark with the same solvent. Mix thoroughly.
-
-
Working Solution Preparation (e.g., 10 µg/mL):
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with spectroscopic grade methanol and mix thoroughly. This concentration is a good starting point; further dilutions may be necessary to obtain an absorbance reading within the optimal range of the instrument (typically 0.2 - 0.8 A.U.).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 400 nm down to 200 nm.
-
Set the scan speed to a medium setting and the data interval to 1 nm.
-
-
Blanking the Instrument:
-
Fill a matched pair of quartz cuvettes with the spectroscopic grade methanol (or the solvent used for dilution).
-
Place the cuvettes in the sample and reference holders.
-
Perform a baseline correction or "auto zero" to subtract the absorbance of the solvent and the cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the 7β-methoxyrosmanol working solution.
-
Fill the sample cuvette with the working solution and place it back in the sample holder.
-
Initiate the scan.
-
-
Data Analysis:
-
The resulting spectrum should show one or more absorption peaks.
-
Use the instrument's software to identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
Record the absorbance value at the λmax.
-
V. Causality Behind Experimental Choices
-
Choice of Solvent: Methanol and ethanol are excellent choices for initial screening as they are polar, UV-transparent down to low wavelengths, and readily dissolve many phenolic compounds. The choice of solvent can influence the λmax due to solvatochromic effects; therefore, it is crucial to report the solvent used.
-
Concentration Range: The concentration of the analyte should be adjusted to ensure that the measured absorbance falls within the linear range of the Beer-Lambert law. High concentrations can lead to deviations from linearity due to intermolecular interactions.
-
Double-Beam Spectrophotometer: A double-beam instrument is preferred as it simultaneously measures the absorbance of the reference (solvent) and the sample, correcting for fluctuations in lamp intensity and solvent absorbance in real-time.
Self-Validation and Trustworthiness
To ensure the reliability of the determined λmax, the following self-validating steps should be incorporated:
-
Reproducibility: Repeat the measurement with freshly prepared solutions to ensure the λmax is consistent.
-
Concentration Independence: The λmax should not shift with changes in concentration within the linear range of the Beer-Lambert law.
-
Solvent Comparison: Determine the λmax in at least two different solvents (e.g., methanol and acetonitrile) to observe any solvatochromic shifts, which can provide additional structural information.
Visualization of the Spectroscopic Analysis Workflow
Figure 2. A logical diagram illustrating the key stages of UV-Vis spectroscopic analysis.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for determining the UV absorption maxima of 7β-methoxyrosmanol. Based on the data from the closely related isomer, 7α-methoxyrosmanol, a λmax in the region of 284 nm is expected when using ethanol as a solvent. This information is crucial for the development of analytical methods for the quantification of 7β-methoxyrosmanol in various matrices, contributing to its potential development as a therapeutic agent.
References
-
Fraga, B. M., Guillermo, R., Gonzalez, P., Hernandez, M. G., & Chanez, M. (1995). Abietane Diterpenoids from Salvia chinopeplica. Phytochemistry, 38(6), 1461-1463. [Link]
-
PubChem. (n.d.). 7-Methoxyrosmanol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra (220-400 nm) of standard phenolic acids (S) and those isolated from combined fraction of three aubergine cultivars (P). Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectra and UV Spectra Data of Compounds. Retrieved from [Link]
-
Grzegorczyk-Karolak, I., Kiss, A. K., & Matkowski, A. (2016). Abietane Diterpenoids from the Hairy Roots of Salvia corrugata. Molecules, 21(9), 1218. [Link]
-
Al-Quraishy, S., Abdel-Gaber, R., Dkhil, M. A., & Al-Shaebi, E. M. (2020). Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods. Molecules, 25(19), 4559. [Link]
-
Taleb, R. I., Orfali, R., El-Demerdash, A., & El-Hefnawy, H. M. (2021). Anticancer Activity of Abietane Diterpenoids from Salvia libanoticum Grown in Lebanon. Pharmacognosy Magazine, 17(74), 284-290. [Link]
-
Nohynek, G. J., Schaefer, H., & L'Oreal. (2019). Methoxy-Monobenzoylmethane Protects Human Skin against UV-Induced Damage by Conversion to Avobenzone and Radical Scavenging. Cosmetics, 6(3), 48. [Link]
-
Woitke, M., Schembecker, G., & Tippkötter, N. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Applied Sciences, 11(15), 7083. [Link]
-
Nohynek, G. J., Schaefer, H., & L'Oreal. (2020). Methoxy-Monobenzoylmethane Protects Skin from UV-Induced Damages in a Randomized, Placebo Controlled, Double-Blinded Human In Vivo Study and Prevents Signs of Inflammation While Improving the Skin Barrier. Dermatology and Therapy, 10(6), 1347–1363. [Link]
-
ResearchGate. (n.d.). UV spectrum of drug in 0.5 M methanolic hydrochloride (λ max = 234 nm). Retrieved from [Link]
-
Karami, A., Torkamani, M., & Salehi, M. (2020). Interaction of Rosmarinus officinalis L. with UV-A radiation by preserving its morphological traits and modifying its phenolic composition. Journal of Photochemistry and Photobiology B: Biology, 209, 111943. [Link]
-
Wang, Y., Zhang, Y., Wang, Z., & Gao, W. (2022). Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling. Frontiers in Plant Science, 13, 895068. [Link]
-
ResearchGate. (n.d.). UV-vis spectra of the four diterpene esters. Retrieved from [Link]
-
Shokrollahi, S., Taghvaei, M., & Jafari, S. M. (2024). UV-A treatment of phenolic extracts impacts colour, bioactive compounds and antioxidant activity. Journal of the Science of Food and Agriculture. [Link]
-
Del Pilar Sánchez-Camargo, A., Bueno, M., Ballesteros-Vivas, D., Cifuentes, A., & Ibáñez, E. (2019). Fast high performance liquid chromatography and ultraviolet–visible quantification of principal phenolic antioxidants in fresh rosemary. Journal of Chromatography A, 1602, 373-381. [Link]
-
Li, R., Li, Y., Chen, Y., & Shen, Y. (2018). Novel abietane diterpenoids from Salvia prionitis. Natural Product Research, 32(17), 2021-2027. [Link]
-
Villalva, M., Jaime, L., & Reglero, G. (2019). Phytochemical Profiling of Flavonoids, Phenolic Acids, Terpenoids, and Volatile Fraction of a Rosemary (Rosmarinus officinalis L.) Extract. Foods, 8(11), 583. [Link]
-
ResearchGate. (n.d.). Figure 4. UV-vis spectral properties of individual phenolic compounds. Retrieved from [Link]
-
Colucci, D., Genta, M., & Gagliardi, L. (2020). Development of an Innovative and Eco-Friendly UV Radiation Absorber, Based on Furan Moieties. Cosmetics, 7(1), 6. [Link]
-
Wang, Y., Zhang, Y., & Wang, Z. (2024). Characterization and Anti-Ultraviolet Radiation Activity of Proanthocyanidin-Rich Extracts from Cinnamomum camphora by Ultrasonic-Assisted Method. Molecules, 29(4), 796. [Link]
-
PubChem. (n.d.). 7beta-Methoxyrosmanol. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 7-Methoxy-2-naphthalenol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Methoxyrosmanol | C21H28O5 | CID 23243692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7beta-Methoxyrosmanol | C21H28O5 | CID 46883406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing oxidation of 7beta-Methoxyrosmanol in solution
Technical Support Center: Stabilizing 7 -Methoxyrosmanol
Subject: Protocol for Preventing Oxidation and Degradation of 7
Executive Summary
You are likely experiencing degradation of 7
The Core Conflict: 7-MR is a potent antioxidant.[1] By definition, it is chemically designed to sacrifice itself (oxidize) to protect other molecules. When you place it in solution—especially in cell culture media or aqueous buffers—it spontaneously donates electrons to dissolved oxygen or transition metals, converting into an inactive (and potentially cytotoxic) ortho-quinone .
This guide provides a self-validating system to arrest this process during storage and minimize it during experimentation.
Module 1: The Mechanism of Failure (Root Cause Analysis)
To prevent degradation, you must understand the enemy. The instability of 7-MR is driven by the catechol moiety (the two adjacent hydroxyl groups on the aromatic ring).
The Oxidation Cascade:
-
Deprotonation: At neutral or basic pH (pH > 7.0), the phenolic protons dissociate.
-
Radical Attack: Trace metals (Fe²⁺, Cu²⁺) or dissolved oxygen strip an electron, forming a semiquinone radical.
-
Quinone Formation: A second electron loss results in the ortho-quinone . This compound is yellow-brown, insoluble, and highly reactive toward proteins (via Michael addition).
Visualizing the Degradation Pathway:
Figure 1: The oxidation cascade of 7
Module 2: Storage & Stock Solution Protocols
Critical Rule: Never store 7-MR in ethanol or methanol for long periods (>1 week). These solvents contain dissolved oxygen and can absorb atmospheric water, accelerating hydrolysis.
Protocol A: Preparation of the "Master Stock"
Reagents:
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.
-
Vessel: Amber glass vial (silanized preferred to prevent surface adsorption).
-
Atmosphere: Argon or Nitrogen gas.
| Parameter | Specification | Reason |
| Concentration | 10 mM - 50 mM | Higher concentrations are self-protecting; dilute solutions oxidize faster due to higher solvent-to-solute oxygen ratio. |
| Temperature | -80°C | Arrhenius equation: chemical reaction rates drop significantly at ultra-low temps. -20°C is acceptable for <1 month. |
| Headspace | Inert Gas (Ar/N₂) | Displaces atmospheric oxygen. Argon is heavier than air and is superior to Nitrogen for protecting open vials. |
| Thaw Cycles | Max 3 | Repeated condensation introduces water. Aliquot immediately upon first dissolution. |
Step-by-Step Workflow:
-
Weigh 7-MR powder in a low-humidity environment.
-
Add Anhydrous DMSO . Vortex until fully dissolved (solution should be clear/pale yellow).
-
Immediately purge the vial headspace with Argon gas for 15 seconds.
-
Seal tightly with a PTFE-lined cap.
-
Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.
Module 3: Experimental Application (In Vitro)
This is the highest-risk phase. When you add the DMSO stock to cell culture media (pH 7.4), the "protection clock" starts ticking.
The "15-Minute Rule"
You must apply the compound to cells within 15 minutes of dilution into aqueous media.
Experimental Protocol:
-
Pre-warm your culture media to 37°C.
-
Dilute the DMSO stock into the media.
-
Max DMSO concentration: Keep final DMSO < 0.1% (v/v) to avoid solvent toxicity.
-
-
Mix rapidly by pipetting (do not vortex vigorously, as this aerates the solution).
-
Observe:
-
Success: Solution is clear or very faint yellow.
-
Failure: Solution turns distinct yellow/orange or cloudy (quinone formation/precipitation).
-
Visualizing the Dilution Workflow:
Figure 2: Decision logic for handling 7-MR in aqueous environments. Speed is critical to prevent the "Fail" state.
Module 4: Troubleshooting FAQ
Q1: My stock solution turned dark brown after a month at -20°C. Is it usable? A: No. A dark brown color indicates significant conversion to quinones and polymerization products. This occurs if the DMSO was hygroscopic (absorbed water) or the vial wasn't gas-purged. Discard it. The degradation products are likely cytotoxic and will skew your IC50 data.
Q2: I see a fine precipitate when I add the stock to my media. A: This is "crashing out." Abietane diterpenes are highly lipophilic.
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Fix 1: Ensure your mixing is rapid.
-
Fix 2: Pre-dilute the stock in a small volume of Ethanol (intermediate step) before adding to media, though this is rarely better than pure DMSO.
-
Fix 3: Use media containing BSA (Bovine Serum Albumin). Albumin acts as a carrier protein, binding the diterpene and keeping it in solution, mimicking physiological transport [1].
Q3: Can I add Ascorbic Acid (Vitamin C) to stabilize it? A: Yes, with caution. Adding 10-50 µM Ascorbic Acid can recycle the semiquinone radical back to the catechol form. However, you must control for the antioxidant effect of Ascorbic Acid itself in your assay. This is a standard method for stabilizing phenolic compounds in solution [2].
Q4: Why does the protocol recommend serum-free media for the initial dilution? A: Serum contains enzymes and transition metals (Iron/Copper) that can catalyze oxidation. However, as noted in Q2, serum proteins also help solubility.
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Recommendation: If solubility is the main issue, use serum. If oxidation is the main issue, dilute in serum-free media, then add to cells.
References
- Solubility and Stability of Phenolic Diterpenes: Source: Lamiaceae diterpenes (carnosic acid, rosmanol) bind to plasma proteins which stabilizes them against rapid oxidation in physiological fluids. Reference: Justino, G. C., et al. (2018). "Plasma protein binding of phenolic diterpenes." Journal of Pharmaceutical Analysis.
-
Mechanisms of Phenolic Oxidation
- Source: Detailed kinetics of catechol oxidation to o-quinones and the protective role of ascorb
-
Reference: Eghbaliferiz, S., & Iranshahi, M. (2016). "Prooxidant Activity of Polyphenols, Flavonoids, Anthocyanins and Carotenoids: Updated Review of Mechanisms and Catalyzing Metals." Phytotherapy Research. Link
-
7-Methoxyrosmanol Specifics
- Source: Structural identification and antioxidant activity comparison with carnosol.
-
Reference: Nakatani, N., & Inatani, R. (1984). "Structure of rosmanol, a new antioxidant from rosemary." Agricultural and Biological Chemistry. Link
-
DMSO Solvent Compatibility
- Source: Guidelines on solvent toxicity and chemical stability in DMSO.
-
Reference: Cheng, Z., et al. (2020). "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines." Biomedical Research and Therapy. Link
Technical Support Center: 7beta-Methoxyrosmanol Storage & Handling
Executive Summary & Chemical Context[1][2]
7beta-Methoxyrosmanol (CAS: 24703-38-6) is a bioactive phenolic diterpene derived from Rosmarinus officinalis (Rosemary).[1] Structurally related to carnosic acid, it exhibits potent antioxidant and anti-proliferative properties.[1]
The Critical Challenge: Like many catechol-type diterpenes, 7beta-Methoxyrosmanol is thermodynamically unstable in the presence of light, oxygen, and moisture.[1] Improper storage leads to rapid oxidative degradation, often resulting in a loss of biological activity (e.g., reduced cAMP suppression or apoptosis induction).[1] This guide provides a self-validating system to ensure experimental reproducibility.
Core Storage Specifications
The following parameters are non-negotiable for maintaining compound integrity.
Table 1: Optimal Temperature & Stability Matrix
| Form | Temperature | Shelf Life | Critical Handling Note |
| Solid Powder | -20°C | 3 Years | Vial must be desiccated and protected from light.[1] |
| Solid Powder | 4°C | 2 Years | Acceptable for short-term active use only.[1] |
| In Solvent (DMSO) | -80°C | 6 Months | Gold Standard for stock solutions.[1] |
| In Solvent (DMSO) | -20°C | 1 Month | Risk of freeze-thaw degradation increases significantly.[1] |
| In Aqueous Media | N/A | < 24 Hours | Unstable.[1] Prepare fresh immediately before use. |
Scientist's Note: Why -80°C for solutions? In organic solvents like DMSO, molecular mobility is reduced but not halted at -20°C. Oxidation reactions can proceed slowly.[1] At -80°C, the kinetic energy is sufficiently low to virtually arrest these degradation pathways.[1]
Storage & Handling Decision Tree (Visualization)
The following logic flow dictates the optimal handling process to minimize degradation.
Figure 1: Decision logic for storage based on physical state and usage frequency.
Troubleshooting & FAQs
This section addresses specific failure modes reported by researchers in the field.
Q1: "My powder has turned from off-white to a yellowish/brown sticky solid. Is it still usable?"
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Diagnosis: Oxidative Degradation & Hygroscopicity.
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Mechanism: 7beta-Methoxyrosmanol is hygroscopic.[1] If the vial was opened while cold, atmospheric moisture condensed inside, catalyzing oxidation of the phenolic rings.[1] The color change indicates the formation of quinone derivatives.[1]
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Solution: Discard. The chemical integrity is compromised.[1]
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Prevention: Always allow the vial to equilibrate to room temperature (approx. 30-60 mins) inside a desiccator before opening.
Q2: "I stored my DMSO stock solution at -20°C, but after 2 months, my IC50 values have shifted."
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Diagnosis: Solvent-Mediated Degradation. [1]
-
Mechanism: DMSO is hygroscopic and can absorb water from the air over time, even at -20°C. Water in DMSO accelerates the hydrolysis and oxidation of diterpenes.[1]
-
Solution: For storage >1 month, you must use -80°C. Furthermore, always store stocks in single-use aliquots to avoid repeated freeze-thaw cycles, which introduce moisture and oxygen.[1]
Q3: "I observed precipitation when adding the DMSO stock to my cell culture media."
-
Diagnosis: "Solvent Shock" (Rapid Polarity Shift). [1]
-
Mechanism: 7beta-Methoxyrosmanol is highly lipophilic.[1] Adding a high-concentration DMSO stock directly to aqueous saline/media causes rapid precipitation because the compound cannot disperse fast enough before aggregating.[1]
-
Solution: Use the Sequential Solubilization Protocol (see Section 5).
Advanced Solubilization Protocols
To ensure consistent in vivo and in vitro results, follow these validated mixing orders.
Protocol A: In Vitro (Cell Culture) Preparation
Target: Clear solution in DMSO.
-
Weighing: Weigh the specific amount of powder.
-
Solvent: Add pure DMSO (Dimethyl Sulfoxide).[1]
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 2-5 minutes.
-
Dilution: Dilute into culture medium. Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.[1]
Protocol B: In Vivo (Animal Model) Formulation
Target: Stable suspension/solution for injection (IP/IV). The "4-Step" Method: This method uses co-solvents to bridge the polarity gap between the compound and the saline.[1]
| Step | Solvent/Reagent | Volume Fraction | Action |
| 1 | DMSO (Stock) | 10% | Dissolve powder completely.[1] |
| 2 | PEG300 | 40% | Add slowly; vortex immediately. |
| 3 | Tween 80 | 5% | Add; vortex to emulsify. |
| 4 | Saline (0.9%) | 45% | Add last.[1] Solution should remain clear. |
Critical Alert: Do not change the order. Adding Saline before PEG300/Tween 80 will cause irreversible precipitation.[1]
Solubilization Workflow Visualization
Figure 2: Sequential solvent addition protocol for in vivo formulation.
References
-
MedChemExpress (MCE). 7-Methoxyrosmanol Product Information & Storage Protocols. Retrieved from [1]
-
TargetMol. 7-Methoxyrosmanol: Storage, Solubility & Biological Activity. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46883406: 7beta-Methoxyrosmanol.[1] Retrieved from [1]
-
Richheimer, S. L., et al. (1996).[1][3] Antioxidant activity of lipid-soluble phenolic diterpenes from rosemary. Journal of the American Oil Chemists' Society.[1][3] (Contextual grounding for phenolic diterpene stability).
-
Tabata, K., et al. (2012).[1] Phenolic diterpenes derived from Hyptis incana induce apoptosis and G(2)/M arrest of neuroblastoma cells.[1][3] Anticancer Res. (Biological context and handling).[1][4][2][3][5][6][7][8][9][10]
Sources
- 1. 7beta-Methoxyrosmanol | C21H28O5 | CID 46883406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SMART-Guided Isolation and Identification of Seven-Membered Cembranolides with Anti-Inflammation Activity from the Soft Coral Sinularia mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Identification of Antitrypanosomal and Antimycobacterial Active Steroids from the Sponge Haliclona simulans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Methoxyrosmanol | C21H28O5 | CID 23243692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification, cloning, heterologous expression, and characterization of a NADPH-dependent 7β-hydroxysteroid dehydrogenase from Collinsella aerofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 7Beta-hydroxy-beta-sitosterol | C29H50O2 | CID 12309569 - PubChem [pubchem.ncbi.nlm.nih.gov]
7beta-Methoxyrosmanol light sensitivity and handling precautions
Welcome to the technical support center for 7β-Methoxyrosmanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for handling this light-sensitive phenolic diterpene. Our goal is to ensure the integrity of your experiments through scientifically sound handling and storage practices.
Introduction to 7β-Methoxyrosmanol
7β-Methoxyrosmanol is a phenolic diterpene, a class of compounds known for their bioactive properties, including antioxidant and anti-inflammatory effects.[1] Its structural complexity and reactive functional groups, particularly the phenolic hydroxyl groups, make it susceptible to degradation under certain environmental conditions, most notably exposure to light. Understanding and mitigating this light sensitivity is critical for obtaining reliable and reproducible experimental results.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered when working with 7β-Methoxyrosmanol.
Frequently Asked Questions (FAQs)
Section 1: Storage and Stability
Question 1: What are the recommended storage conditions for 7β-Methoxyrosmanol?
Answer: Proper storage is the first line of defense against degradation. For long-term stability, 7β-Methoxyrosmanol should be stored under conditions that minimize exposure to light, heat, and oxygen.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Source: Adapted from supplier recommendations.[2]
Expert Insight: The phenolic hydroxyl groups on the aromatic ring of 7β-Methoxyrosmanol are susceptible to oxidation, a process that can be accelerated by heat and light. Storing the compound at low temperatures slows down these degradation reactions, preserving its chemical integrity. For stock solutions, freezing at -80°C is highly recommended to prevent both chemical degradation and potential microbial growth in the solvent.
Question 2: How significant is the light sensitivity of 7β-Methoxyrosmanol?
Answer: While specific photostability studies on 7β-Methoxyrosmanol are not extensively published, its structural relative, carnosic acid, is known to be susceptible to degradation upon exposure to light and reactive oxygen species (ROS).[3][4] Phenolic compounds, in general, can undergo photodegradation, often initiated by the absorption of UV or high-energy visible light.[5][6] This can lead to the formation of unknown impurities that may interfere with your experiments or even exhibit unwanted biological activity. Therefore, it is crucial to treat 7β-Methoxyrosmanol as a light-sensitive compound at all stages of handling.
Question 3: I left my vial of 7β-Methoxyrosmanol on the lab bench for a few hours. Is it still usable?
Answer: The extent of degradation will depend on the intensity and duration of the light exposure. A few hours of ambient, indirect laboratory light may cause minimal degradation, but direct sunlight or prolonged exposure to intense artificial light could be problematic.
Troubleshooting Steps:
-
Visual Inspection: Check for any color change in the solid compound or the solution. A darkening or change in hue can indicate degradation.
-
Analytical Check (Recommended): If you have access to analytical instrumentation, such as HPLC-UV or LC-MS, it is advisable to check the purity of the compound. Compare the chromatogram of the potentially degraded sample to a reference standard that has been properly stored. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Pilot Experiment: If analytical validation is not possible, consider running a small-scale pilot experiment with a well-characterized positive control to see if the compound retains its expected biological activity.
If significant degradation is suspected, it is best to discard the sample to ensure the validity of your experimental results.
Section 2: Handling and Preparation of Solutions
Question 4: What is the best way to handle solid 7β-Methoxyrosmanol?
Answer: To minimize light exposure, all handling of solid 7β-Methoxyrosmanol should be performed under subdued light conditions.
dot
Caption: Workflow for handling solid 7β-Methoxyrosmanol.
Question 5: What solvents are recommended for preparing 7β-Methoxyrosmanol stock solutions, and are there any special precautions?
Answer: 7β-Methoxyrosmanol is soluble in organic solvents such as DMSO, ethanol, and methanol. For in vivo experiments, specific formulations are required.
Recommended Solvents and Formulations:
| Application | Solvent System | Max Solubility | Notes |
| In Vitro | DMSO | ≥ 2.5 mg/mL | Prepare fresh or aliquot and store at -80°C. |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | May require sonication to fully dissolve. Prepare fresh daily. |
| In Vivo | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Prepare fresh daily. |
Source: Adapted from supplier protocols.[2]
Handling Precautions for Solutions:
-
Use Amber Vials: Always prepare and store solutions in amber glass vials or tubes to protect them from light. If amber vials are unavailable, wrap clear vials securely in aluminum foil.
-
Minimize Headspace: When storing solutions, especially for longer periods, minimizing the headspace in the vial can reduce exposure to oxygen, which can contribute to oxidative degradation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes before freezing. This prevents the degradation that can occur with repeated temperature changes.
dot
Caption: Recommended workflow for preparing and storing solutions.
Section 3: Experimental Best Practices
Question 6: How should I handle 7β-Methoxyrosmanol during my experiments (e.g., cell culture, in vivo dosing)?
Answer: Maintaining a low-light environment throughout your experiment is key to preventing photodegradation that could affect your results.
-
Cell Culture Experiments: When treating cells with 7β-Methoxyrosmanol, perform the addition of the compound to the media in a dimly lit cell culture hood. If the experiment is long-term, consider wrapping the culture plates or flasks in aluminum foil, ensuring that gas exchange is not compromised.
-
In Vivo Studies: Prepare dosing solutions fresh each day and protect them from light during preparation and administration. Use amber syringes or wrap clear syringes in foil.
-
Analytical Procedures: When preparing samples for analysis (e.g., HPLC, LC-MS), use amber autosampler vials. If your experiment involves collecting samples over a time course, ensure the collected samples are immediately protected from light and stored appropriately until analysis.
Question 7: I am observing inconsistent results in my experiments. Could light exposure be the cause?
Answer: Yes, inconsistent results are a hallmark of compound instability. If you are seeing high variability between replicate experiments or a loss of expected activity over time, the light sensitivity of 7β-Methoxyrosmanol is a primary suspect.
Troubleshooting Checklist:
-
Review Your Protocol: Carefully review every step of your experimental protocol where the compound is handled. Identify any potential points of significant light exposure.
-
Implement Stricter Light Protection: Reinforce light protection measures at all identified points. This includes using amber labware, working under yellow or red lights (which are lower in energy than white or blue light), and minimizing the time the compound is exposed to any light source.[5][6]
-
Run a Control Experiment: Design an experiment to directly test the impact of light. Prepare two sets of your experimental samples. Expose one set to your normal laboratory lighting conditions for a duration representative of your typical experimental setup time, while keeping the other set completely protected from light. If you observe a significant difference in the outcomes between the two groups, it strongly suggests that photodegradation is affecting your results.
dot
Caption: The impact of light exposure on experimental outcomes.
References
-
Protection of Light Sensitive Products - Pharmaguideline. [Link]
-
How To Protect Light Sensitive Products - LFA Tablet Presses. [Link]
-
Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection - MDPI. [Link]
-
Protective Effect of Carnosic Acid, a Pro-Electrophilic Compound, in Models of Oxidative Stress and Light-Induced Retinal Degeneration - NIH. [Link]
-
Carnosic Acid and Carnosol, Two Major Antioxidants of Rosemary, Act through Different Mechanisms | Plant Physiology | Oxford Academic. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Protective Effect of Carnosic Acid, a Pro-Electrophilic Compound, in Models of Oxidative Stress and Light-Induced Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Minimizing isomerization of diterpenes during isolation
A Guide to Minimizing Isomerization for Researchers and Drug Development Professionals
Welcome to the technical support center for natural product isolation. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into a critical challenge: preventing the isomerization of diterpenes during the isolation and purification process. Diterpenes are a class of organic compounds with immense therapeutic potential, but their structural integrity can be compromised by a variety of factors encountered in the lab.
This document moves beyond simple protocols to explain the causality behind experimental choices. It is structured into two main parts: a set of Frequently Asked Questions (FAQs) for quick reference and a series of in-depth Troubleshooting Guides that address specific, complex issues you may encounter at different stages of your workflow.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is diterpene isomerization and why is it a significant problem?
Isomerization is a chemical process where a molecule is transformed into an isomer, which has the same molecular formula but a different arrangement of atoms.[1] For diterpenes, this often involves the migration of double bonds or rearrangements of the carbon skeleton, which can be catalyzed by factors like acid, heat, or light.[2][3][4] This is a critical issue because the biological activity of a diterpene is intrinsically linked to its specific three-dimensional structure. An unintended isomerization can lead to a significant reduction or complete loss of therapeutic efficacy, or even the formation of a compound with undesirable off-target effects. This compromises research data, complicates structure-activity relationship (SAR) studies, and can be a major setback in drug development.
Q2: What are the primary drivers of isomerization during isolation?
The isomerization of diterpenes is primarily driven by exposure to destabilizing environmental and chemical conditions. The main culprits are:
-
Acidic Conditions: The presence of acids is one of the most common causes of isomerization, often leading to the formation of more stable isomers through rearrangement.[2] These acidic conditions can arise from contaminated solvents, acidic stationary phases in chromatography (e.g., silica gel), or even naturally occurring acidic compounds in the initial plant extract.[1][5]
-
Heat: Many diterpenes are thermally labile.[6] Excessive heat during extraction (e.g., Soxhlet), solvent evaporation, or high-temperature chromatography can provide the activation energy needed for molecular rearrangements and degradation.[3][7]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical isomerization, leading to the formation of different geometric or structural isomers.[1][8]
-
Catalytic Surfaces: Certain materials, such as acid-activated clays or metallic impurities, can act as catalysts, promoting isomerization even under otherwise mild conditions.[1]
Q3: My TLC/HPLC analysis shows a new spot/peak appearing over time. Is this isomerization?
The appearance of a new, distinct spot on a TLC plate or a new peak in an HPLC chromatogram that grows over time while the parent compound's peak diminishes is a classic sign of degradation, very likely due to isomerization or decomposition. This indicates that your compound is unstable under the current conditions (e.g., in the chosen solvent, on the chromatography plate, or during storage). To confirm, you should attempt to isolate the new compound and characterize it by NMR and MS to see if it is an isomer of your target molecule.
Q4: How can I perform a quick stability check on my crude extract or purified compound?
A simple stability test involves dissolving a small amount of your sample in different solvents (e.g., methanol, chloroform, acetone) and under different pH conditions (neutral, slightly acidic with a trace of acetic acid, slightly basic with a trace of triethylamine). Spot these solutions on a TLC plate or analyze them by HPLC at time zero and then again after several hours of standing at room temperature, protected from light. Comparing the chromatograms will give you a rapid indication of which conditions are causing instability or isomerization.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting advice for specific stages of the isolation workflow.
Guide 1: Extraction Phase
"My target diterpene seems to be lost or converted into other products right from the initial extraction. How can I choose a method that preserves its structure?"
This is a common and critical issue. The extraction method sets the stage for the entire purification process. Aggressive extraction techniques are a primary cause of diterpene degradation.
Causality: High temperatures applied over extended periods, as seen in traditional Soxhlet extraction, can lead to thermal degradation and isomerization.[4][9] Similarly, the choice of solvent can introduce impurities or create an environment conducive to degradation.
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Caption: Decision workflow for selecting an appropriate extraction method.
Recommended Solutions:
-
Lower the Temperature: Avoid high-heat methods like Soxhlet if your diterpene is sensitive. Opt for room temperature maceration, even if it requires longer extraction times or multiple cycles.
-
Use Advanced Mild Techniques:
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical CO2, often with a co-solvent like ethanol, at low temperatures (e.g., 40-60°C), making it ideal for thermally sensitive compounds.[10]
-
Microwave-Assisted Extraction (MAE): MAE can be very fast, reducing overall exposure time. However, careful control of the temperature is crucial to prevent localized heating.[11]
-
-
Perform a Preliminary Test: Before committing to a large-scale extraction, test several methods on a small amount of source material and analyze the resulting extracts by HPLC or TLC to see which method yields the highest amount of the target compound with the fewest degradation products.
Table 1: Comparison of Common Extraction Techniques
| Technique | Operating Temperature | Typical Duration | Isomerization Risk | Key Consideration |
| Soxhlet | High (Solvent Boiling Point) | 6-24 hours | High | Risk of thermal degradation and isomerization.[9] |
| Maceration | Room Temperature | 24-72 hours | Low | May have lower extraction efficiency. |
| Ultrasonication | Low to Moderate | 30-60 minutes | Low-Moderate | Can generate localized heat; use a cooling bath. |
| SFE (CO2) | Low (e.g., 40-60 °C) | 1-4 hours | Very Low | Excellent for thermolabile compounds; high initial cost.[10] |
| MAE | Controlled (e.g., 50-80 °C) | 5-30 minutes | Moderate | Requires careful temperature monitoring to avoid hotspots.[11] |
Guide 2: Solvent & pH Management
"My diterpene appears stable in the solid state, but degrades once dissolved in the crude extract. Could the solvent or pH be the culprit?"
Absolutely. The chemical environment of your extract is a critical factor. Diterpenes with acid-sensitive functional groups (e.g., epoxides, certain double bond configurations) are particularly vulnerable.
Causality: Commercial solvents can contain acidic impurities (e.g., HCl in chloroform, acidic stabilizers).[12] Furthermore, the extract itself may contain acidic coinstituents (like phenolic acids or fatty acids) that lower the overall pH, catalyzing isomerization.[2][13]
Recommended Solutions:
-
Neutralize Solvents Before Use:
-
Chlorinated Solvents (DCM, Chloroform): Pass the solvent through a plug of basic or neutral alumina to remove acidic stabilizers.
-
Ethers (Diethyl Ether, THF): Check for and remove peroxides, which can lead to oxidation.
-
General Practice: For highly sensitive compounds, consider washing the solvent with a dilute sodium bicarbonate solution, followed by drying and distillation.[14][15]
-
-
Control the pH of the Extract:
-
If you suspect the presence of acidic coinstituents, a mild liquid-liquid extraction with a bicarbonate solution (5% NaHCO3) can remove them. Be cautious, as this step can also lead to degradation if your compound is base-labile. Always test on a small scale first.
-
Alternatively, add a proton sponge or a non-nucleophilic base in trace amounts to the extract to neutralize the environment.
-
Step-by-Step Protocol: Preparation of Neutral Dichloromethane (DCM)
-
Objective: To remove trace acidic impurities from commercial DCM.
-
Materials: DCM, anhydrous potassium carbonate (K2CO3, baked in an oven at 150°C for 2 hours and cooled under vacuum), distillation apparatus.
-
Procedure: a. Add approximately 10 g of freshly baked, anhydrous K2CO3 per 1 L of DCM to a round-bottom flask. b. Swirl the flask and allow it to stand for 4-6 hours to neutralize any acidic components. c. Set up a distillation apparatus, ensuring all glassware is dry. d. Distill the DCM under an inert atmosphere (nitrogen or argon). e. Collect the distilled, neutral DCM and store it over molecular sieves in a dark bottle to prevent moisture absorption and light exposure.[1]
Guide 3: Chromatography & Purification
"During silica gel column chromatography, I'm observing significant tailing and the appearance of new spots that I believe are isomers. How can I prevent this on-column degradation?"
This is a very common problem. Standard silica gel is inherently acidic (surface pH ≈ 4-5) due to the presence of silanol groups (Si-OH). These acidic sites are notorious for catalyzing isomerization and degradation of sensitive molecules.
Causality: The acidic silanol groups on the silica surface can protonate sensitive functional groups in the diterpene, initiating carbocation-mediated rearrangements. This leads to the formation of one or more isomers, which then elute from the column, often causing tailing or appearing as separate peaks.
dot
Caption: Key strategies to mitigate isomerization during chromatography.
Recommended Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting mobile phase and add 1-2% water or 0.1-1% triethylamine (Et3N) or pyridine. This will neutralize the most active acidic sites on the silica surface.
-
Switch to a Different Stationary Phase:
-
Neutral or Basic Alumina: These are good alternatives for compounds that are sensitive to acid but stable in neutral or basic conditions.
-
Reversed-Phase (C18): Reversed-phase chromatography uses a non-polar stationary phase and polar mobile phases (e.g., methanol/water, acetonitrile/water). This is often an excellent choice for preventing acid-catalyzed reactions.
-
Size-Exclusion Chromatography (e.g., Sephadex LH-20): This method separates molecules based on size and is extremely gentle, as there are minimal interactions with the stationary phase.
-
-
Use a Mobile Phase Modifier: If you must use silica gel, adding a small amount (0.1-1%) of a weak base like triethylamine or pyridine to your mobile phase can continuously neutralize the acidic sites as the solvent flows through the column.
Guide 4: Post-Purification & Storage
"I've successfully isolated my diterpene with high purity, but it degrades within a few days or weeks. What are the best practices for long-term storage?"
The stability of a purified compound is just as important as the isolation itself. Exposure to air (oxygen), light, and ambient temperature can cause degradation over time.
Causality: Many complex organic molecules, including diterpenes, are susceptible to slow oxidation when exposed to atmospheric oxygen. Light can provide the energy for photochemical degradation, and elevated temperatures increase the rate of all chemical degradation pathways.[3][13]
Recommended Solutions:
Table 2: Long-Term Storage Protocol for Sensitive Diterpenes
| Step | Action | Rationale |
| 1. Solvent Removal | Dry the compound thoroughly under high vacuum to remove all residual solvents. | Solvents can participate in degradation reactions. |
| 2. Atmosphere Control | Place the solid compound in a vial and flush thoroughly with an inert gas (argon or nitrogen). | Prevents oxidation by displacing oxygen.[16] |
| 3. Sealing | Seal the vial tightly with a cap that has a chemically resistant liner (e.g., Teflon). For extra protection, wrap the cap with Parafilm. | Creates a barrier against atmospheric moisture and oxygen. |
| 4. Light Protection | Use an amber-colored vial or wrap a clear vial completely in aluminum foil. | Prevents photochemical degradation.[1] |
| 5. Temperature Control | Store the sealed, protected vial in a freezer, preferably at -20°C or, for maximum stability, at -80°C. | Drastically reduces the rate of all chemical degradation processes. |
By implementing these rigorous protocols and understanding the chemical principles behind them, you can significantly improve the chances of successfully isolating and preserving the structural integrity of your target diterpenes.
References
-
Root Sciences. (n.d.). How To Prevent An Unwanted CBD Isomerization To Delta 9 THC. Retrieved from Root Sciences website. [Link]
- Ostrom, C. (1946). Terpene isomerization. U.S. Patent No. 2,393,915. Washington, DC: U.S.
-
Alves, J., et al. (2023). Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship. Molecules, 28(8), 3391. [Link]
-
Alves, J., et al. (2023). Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship. Molecules, 28(8), 3391. [Link]
-
Bronson, T. (2021). Photochemical Isomerization. YouTube. [Link]
-
Cinquanta, L., et al. (2023). Diterpenes stability of commercial blends of roasted and ground coffees packed in copolymer coupled with aluminium and eco-friendly capsules. Food Research International, 174, 113577. [Link]
-
ResearchGate. (n.d.). Extraction of diterpenes from spent coffee grounds and encapsulation into polyvinylpyrrolidone particles using supercritical carbon dioxide. [Link]
-
Corral, L. G., et al. (2024). Phytocannabinoids and Male Fertility: Implications of Cannabis sativa and the Endocannabinoid System in Reproductive Regulation. International Journal of Molecular Sciences, 25(11), 5678. [Link]
-
Wang, Z., et al. (2022). Separation and purification of plant terpenoids from biotransformation. Engineering in Life Sciences, 22(7-8), 496-511. [Link]
-
González-Hernández, R. A., et al. (2024). Factors that influence the extraction methods of terpenes from natural sources. Chemical Papers. [Link]
-
Rudolf, J. D., et al. (2023). Cryptic isomerization in diterpene biosynthesis and the restoration of an evolutionarily defunct P450. Nature Chemistry, 15(10), 1436-1443. [Link]
-
Moeenfard, M., et al. (2014). Diterpenes in espresso coffee: impact of preparation parameters. European Food Research and Technology, 240, 723-729. [Link]
-
Wikipedia. (n.d.). Amber. Retrieved from Wikipedia website. [Link]
-
ResearchGate. (n.d.). Catalytic isomerization of terpenes (1 bar). [Link]
-
Rudolf, J. D., et al. (2023). Cryptic Isomerization in Diterpene Biosynthesis and the Restoration of an Evolutionarily Defunct P450. Nature Chemistry, 15(10), 1436-1443. [Link]
-
Lipska, A. E., & McCasland, G. E. (1968). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. Environmental Science & Technology, 2(11), 1033-1035. [Link]
-
ResearchGate. (n.d.). How to remove traces of acidic impurity or water?[Link]
-
YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. [Link]
-
Riddick, J. A., & Bunger, W. B. (1970). Organic Solvents: Physical Properties and Methods of Purification. Wiley-Interscience. [Link]
-
Barrales, F. M., et al. (2024). Lower Energy-Demanding Extraction of Bioactive Triterpene Acids by Microwave as the First Step towards Biorefining Residual Olive Skin. Applied Sciences, 14(19), 8345. [Link]
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- 6. Extraction of Diterpene-Phytochemicals in Raw and Roasted Coffee Beans and Beverage Preparations and Their Relationship - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: 7beta-Methoxyrosmanol Purity Verification
Welcome to the comprehensive technical support guide for the purity verification of 7beta-Methoxyrosmanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of analyzing this complex phenolic diterpene. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Foundational Knowledge & Initial Purity Assessment
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 7beta-Methoxyrosmanol and the primary techniques for its analysis.
Key Characteristics of 7beta-Methoxyrosmanol
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₈O₅ | |
| Molecular Weight | 360.4 g/mol | |
| Appearance | White to off-white solid | MedChemExpress Certificate of Analysis |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
7beta-Methoxyrosmanol is a phenolic diterpene, a class of compounds known for their antioxidant properties. Its structure, containing a catechol ring and multiple chiral centers, presents unique analytical challenges, including the potential for oxidation and the presence of stereoisomers.
Primary Analytical Techniques for Purity Verification
The purity of 7beta-Methoxyrosmanol is most commonly assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial structural confirmation and identification of impurities.
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is the workhorse for determining the purity of 7beta-Methoxyrosmanol. However, its complex structure can lead to various chromatographic issues. This section addresses common problems in a question-and-answer format.
Q1: I'm seeing a broad or tailing peak for 7beta-Methoxyrosmanol. What's causing this and how can I fix it?
A1: Peak tailing is a common issue when analyzing polar, phenolic compounds like 7beta-Methoxyrosmanol. The primary cause is often secondary interactions between the analyte and the stationary phase.
-
Causality: The phenolic hydroxyl groups on 7beta-Methoxyrosmanol can interact with residual, un-endcapped silanol groups on the surface of C18 columns. This strong, secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailing peak.
-
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to suppress the ionization of the silanol groups. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase (both water and organic solvent). This will protonate the silanols, minimizing their interaction with the phenolic hydroxyls.
-
Column Selection: If peak shape is still not optimal, consider using a column with a more inert stationary phase, such as one with advanced end-capping technology or a polar-embedded phase.
-
Check for Column Contamination: A contaminated guard column or column inlet frit can also cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.[2]
-
Q2: My 7beta-Methoxyrosmanol peak is fronting. What does this indicate?
A2: Peak fronting is less common than tailing but can occur under specific circumstances.
-
Causality: The most frequent cause of peak fronting is sample overload. When the concentration of the analyte is too high, the stationary phase becomes saturated, and some analyte molecules travel through the column without sufficient interaction, eluting earlier.
-
Troubleshooting Steps:
-
Dilute Your Sample: The simplest solution is to dilute your sample and reinject. A 10-fold dilution is a good starting point.
-
Reduce Injection Volume: If dilution is not feasible, reduce the injection volume.
-
Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than your mobile phase can also cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.
-
Q3: I'm observing unexpected small peaks in my chromatogram. Are these impurities?
A3: Unexpected peaks can be impurities, degradation products, or artifacts. A systematic approach is needed for identification.
-
Potential Sources:
-
Synthesis-Related Impurities: These can include starting materials, reagents, or by-products from the synthesis process.[3]
-
Degradation Products: Phenolic compounds can be susceptible to oxidation, especially when exposed to air and light.[4] This can lead to the formation of quinone-type structures or other degradation products.
-
Isomers: The synthesis or isolation of 7beta-Methoxyrosmanol may result in the presence of other stereoisomers, such as rosmanol or epirosmanol, which may have slightly different retention times.[5]
-
System Contamination: Ghost peaks can arise from the mobile phase, injector, or other parts of the HPLC system.
-
-
Troubleshooting and Identification:
-
Blank Injection: Run a blank (injection of your sample solvent) to rule out system contamination.
-
Peak Purity Analysis (with DAD/PDA): If you have a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, assess the peak purity of your main 7beta-Methoxyrosmanol peak. A non-homogenous peak suggests a co-eluting impurity.
-
Mass Spectrometry (LC-MS): The most definitive way to identify unknown peaks is to use LC-MS. The mass-to-charge ratio (m/z) of the unexpected peaks can provide strong evidence for their identity. For example, an isomer will have the same m/z as 7beta-Methoxyrosmanol, while a degradation product may show an increase in mass corresponding to oxidation.
-
Experimental Protocol: HPLC-UV Purity Method for 7beta-Methoxyrosmanol
This method is a robust starting point for the analysis of 7beta-Methoxyrosmanol, based on established protocols for similar phenolic diterpenes.[6][7][8]
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 2 µL |
| Sample Preparation | Dissolve in Methanol |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting Guide
NMR spectroscopy is essential for confirming the structure of 7beta-Methoxyrosmanol and identifying impurities that may not be resolved by HPLC.
Q1: The peaks in my ¹H NMR spectrum are broad, and I can't resolve the coupling patterns. What's wrong?
A1: Poor spectral resolution is a common problem that can often be resolved with careful sample preparation and instrument setup.
-
Causality:
-
Poor Shimming: The magnetic field is not homogenous across the sample.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related peak broadening.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
-
Troubleshooting Steps:
-
Re-shim the Spectrometer: This is the first and most important step.
-
Dilute the Sample: If shimming does not improve the resolution, try diluting your sample.
-
Filter the Sample: If you suspect particulate matter or paramagnetic impurities, filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.
-
Q2: I have unexpected peaks in my NMR spectrum that don't correspond to 7beta-Methoxyrosmanol. How do I identify them?
A2: Extraneous peaks in an NMR spectrum can come from various sources.
-
Common Sources:
-
Residual Solvents: Small amounts of solvents from purification steps (e.g., ethyl acetate, dichloromethane, acetone) are common.
-
Water: A broad peak around 1.5-2.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆ is often due to water.
-
Silicone Grease: If you used greased joints in your glassware, you might see a peak around 0 ppm.
-
Synthesis-Related Impurities: As with HPLC, these can be starting materials or by-products.
-
-
Identification and Mitigation:
-
Check Solvent Peak Tables: Compare the chemical shifts of the unknown peaks to standard tables of common NMR solvent impurities.
-
D₂O Exchange: To confirm if a peak is from an exchangeable proton (like an -OH or -NH), add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The peak should disappear or significantly decrease in intensity.
-
2D NMR: If you suspect a structural impurity, 2D NMR experiments like COSY and HSQC can help to elucidate its structure.
-
Section 4: Mass Spectrometry (MS) for Impurity Identification
Q1: How can I use Mass Spectrometry to identify impurities in my 7beta-Methoxyrosmanol sample?
A1: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for impurity identification.
-
Methodology: An LC-MS analysis will provide the mass-to-charge ratio (m/z) for each peak in your chromatogram.
-
Interpretation:
-
Isomers: Impurities that are isomers of 7beta-Methoxyrosmanol (e.g., epirosmanol) will have the same m/z value but different retention times.
-
Degradation Products: Oxidative degradation would likely result in an increase in mass (e.g., +16 for the addition of an oxygen atom).
-
Synthesis By-products: The m/z of these impurities will depend on the specific synthetic route and potential side reactions.
-
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS is invaluable. It provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity. A UHPLC-ESI-QTOF-MS system is particularly effective for this purpose.[9]
Section 5: FAQs for 7beta-Methoxyrosmanol Purity Verification
Q: What are the most likely impurities in a sample of 7beta-Methoxyrosmanol?
A: Based on its structure and typical sources, the most likely impurities are:
-
Isomers: Rosmanol, epirosmanol, and other related diterpenes from the natural source or synthesis.[5]
-
Oxidation Products: Formed by exposure to air and light. The catechol moiety is particularly susceptible to oxidation.
-
Residual Solvents: From the purification process.
-
Starting Materials/Reagents: If the material is synthetic.
Q: What is an acceptable purity level for 7beta-Methoxyrosmanol for research purposes?
A: For most in vitro and in vivo research, a purity of ≥98% as determined by HPLC is generally considered acceptable. A Certificate of Analysis from a reputable supplier should provide this information. [cite: MedChemExpress Certificate of Analysis]
Q: How can I prevent the degradation of my 7beta-Methoxyrosmanol sample?
A: To minimize degradation, store the solid compound at -20°C or below, protected from light. If in solution, store at -80°C and use within one month.[1] Avoid repeated freeze-thaw cycles.
Section 6: Visualizing the Workflow
Purity Verification Workflow
Caption: Workflow for purity verification of 7beta-Methoxyrosmanol.
HPLC Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common HPLC issues.
References
-
Validated HPLC method for mitragynine quantification in Kratom extract. (n.d.). [Source description not available]. Retrieved from [Link]
-
HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. (n.d.). CABI Digital Library. Retrieved from [Link]
-
Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Development and Validation of The Quantification Method for Mitragynine and 7-Hydroxy Mitragynine in Kratom Plant using High-Performance Liquid Chromatography-Photodiode Array. (2023). ResearchGate. Retrieved from [Link]
-
Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (2021). MDPI. Retrieved from [Link]
-
Determination of the chemical structure of potential organic impurities occurring in the drug substance opipramol. (n.d.). ResearchGate. Retrieved from [Link]
-
Carnosic Acid and Carnosol: Analytical Methods for Their Determination in Plants, Foods and Biological Samples. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of Bemotrizinol Impurities. (2025). [Source description not available]. Retrieved from [Link]
-
Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (n.d.). MDPI. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
Development and Validation of a Method for Detecting and Quantifying Mitragynine in Kratom Samples Using HPLC-PDA. (2024). [Source description not available]. Retrieved from [Link]
-
Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (n.d.). PubMed. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Source description not available]. Retrieved from [Link]
-
Development and Validation of The Quantification Method for Mitragynine and 7-Hydroxy Mitragynine in Kratom Plant using High-Performance Liquid Chromatography-Photodiode Array. (2023). Azerbaijan Medical Journal. Retrieved from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Source description not available]. Retrieved from [Link]
-
Catalytic Antioxidant Activity of Two Diterpenoid Polyphenols of Rosemary, Carnosol and Isorosmanol, against Lipid Oxidation in. (n.d.). ChemRxiv. Retrieved from [Link]
-
(PDF) The Synthesis and Characterization of Bemotrizinol Impurities. (2025). ResearchGate. Retrieved from [Link]
-
Degradation products of mycophenolate mofetil in aqueous solution. (n.d.). PubMed. Retrieved from [Link]
-
Lifitegrast Degradation: Products and Pathways. (2025). National Center for Biotechnology Information. Retrieved from [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB | Laboratory Equipment and Scientific Instrument Supplier. Retrieved from [Link]
-
Phytochemical Profiling of Flavonoids, Phenolic Acids, Terpenoids, and Volatile Fraction of a Rosemary (Rosmarinus officinalis L.) Extract. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Purity and Performance of 7β-Methoxyrosmanol Reference Standards for Preclinical Research
For researchers and drug development professionals navigating the complexities of natural product chemistry, the reliability of a reference standard is paramount. This guide provides an in-depth technical comparison of the 7β-Methoxyrosmanol reference standard (>98% purity) against other relevant phenolic diterpenes used in preclinical research. By examining empirical data and outlining rigorous analytical methodologies, this document serves as a practical resource for ensuring the accuracy and reproducibility of experimental outcomes.
Introduction: The Critical Role of High-Purity Reference Standards
7β-Methoxyrosmanol is a phenolic diterpene found in species of the Lamiaceae family, such as rosemary (Rosmarinus officinalis)[1]. Like its structural analogues, including rosmanol, carnosol, and carnosic acid, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical research. The use of a highly purified reference standard is a non-negotiable prerequisite for accurate quantitative analysis, impurity profiling, and the reliable assessment of biological activity. A reference standard with a purity of >98% ensures that observed effects are attributable to the compound of interest and not to impurities, which could introduce confounding variables.
Comparative Analysis of Phenolic Diterpene Reference Standards
In the realm of preclinical research involving rosemary-derived diterpenes, several compounds are often studied in parallel or used as comparators. The choice of a reference standard should be guided by its structural similarity to the analyte of interest and its commercial availability in a high-purity form. Below is a comparative summary of 7β-Methoxyrosmanol and its common alternatives.
| Feature | 7β-Methoxyrosmanol (>98%) | Rosmanol (>98%) | Carnosol (>98%) | Carnosic Acid (>98%) |
| Purity (Typical) | >98.5% (HPLC)[2] | ≥98% (HPLC) | ≥98% (HPLC) | ≥98% (HPLC) |
| Molecular Formula | C₂₁H₂₈O₅[1] | C₂₀H₂₆O₅ | C₂₀H₂₆O₄ | C₂₀H₂₈O₄ |
| Molecular Weight | 360.44 g/mol [2] | 346.4 g/mol | 330.42 g/mol | 332.43 g/mol |
| Key Structural Difference | Methoxy group at C-7β | Hydroxyl group at C-7 | Lactone ring oxidation state | Catechol with carboxylic acid |
| Primary Applications | Preclinical research, analytical standard | Antioxidant, anti-inflammatory studies | Anti-cancer, antioxidant research | Antioxidant, food preservative |
| Supplier Example | MedChemExpress[2] | ChemFaces | Cayman Chemical | LKT Labs |
Experimental Protocols for Purity Verification and Comparative Analysis
To ensure the integrity of a reference standard and to perform a meaningful comparison with alternatives, a multi-pronged analytical approach is recommended. The following protocols are designed to be self-validating, incorporating system suitability tests and cross-verification methods.
Purity Determination and Impurity Profiling by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a cornerstone technique for assessing the purity of phenolic compounds. The causality behind this choice lies in the chromophoric nature of the phenolic rings in these diterpenes, which allows for sensitive detection at specific wavelengths.
Experimental Workflow: HPLC-UV Purity Assessment
Caption: Workflow for HPLC-UV purity determination.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Accurately weigh approximately 5 mg of the 7β-Methoxyrosmanol reference standard and each alternative standard.
-
Dissolve each standard in HPLC-grade methanol to a final concentration of 1 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm and 280 nm.
-
-
System Suitability:
-
Before sample analysis, inject a standard mixture containing all analytes to ensure adequate resolution between the main peaks and any potential impurities.
-
The resolution between adjacent peaks should be >1.5.
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities in the chromatogram.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Identity Confirmation and Impurity Identification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an authoritative technique for confirming the identity of the reference standard and for identifying potential impurities. The rationale for its use is its high sensitivity and specificity, allowing for the determination of the molecular weight of the parent ion and the fragmentation pattern of the molecule, which serves as a molecular fingerprint.
Experimental Workflow: LC-MS/MS Identity Confirmation
Caption: Workflow for LC-MS/MS identity confirmation.
Step-by-Step Protocol:
-
LC Conditions:
-
Utilize the same LC method as described in the HPLC-UV protocol to ensure chromatographic consistency.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS1 Scan: Full scan from m/z 100 to 500 to detect the deprotonated molecule [M-H]⁻. For 7β-Methoxyrosmanol, this would be m/z 359.43.
-
MS2 Scan (Product Ion Scan): Select the parent ion of interest in the first quadrupole, fragment it in the collision cell, and scan for the resulting fragment ions in the third quadrupole.
-
Collision Energy: Optimize for characteristic fragmentation (e.g., 10-30 eV).
-
-
Data Analysis:
-
Confirm the mass of the parent ion corresponds to the expected molecular weight of the compound.
-
Analyze the fragmentation pattern. For rosmanol derivatives, characteristic losses of water (18 Da), methyl groups (15 Da), and cleavages of the diterpene backbone are expected[3][4].
-
Compare the obtained mass spectra with literature data or spectral libraries for unambiguous identification.
-
Absolute Purity Assessment by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the same compound. Its trustworthiness stems from the direct proportionality between the NMR signal area and the number of nuclei, allowing for quantification against a certified internal standard.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 7β-Methoxyrosmanol reference standard and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Methanol-d₄) in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
analyte refers to 7β-Methoxyrosmanol and std refers to the internal standard.
-
-
Conclusion: Ensuring Experimental Integrity
The selection and rigorous verification of a high-purity reference standard are foundational to the success of any research program in drug discovery and development. A 7β-Methoxyrosmanol reference standard with a purity of >98% provides a solid basis for quantitative studies. However, as demonstrated in this guide, its performance and purity should be independently verified using a combination of chromatographic and spectroscopic techniques. By adhering to the detailed protocols outlined, researchers can confidently compare the biological activities of 7β-Methoxyrosmanol with other phenolic diterpenes, ensuring that their findings are both accurate and reproducible.
References
- Hussain, M.H. (2015). Fast high-performance liquid chromatography and ultraviolet method for determination of phenolic antioxidants in fresh rosemary leaves.
-
Ceylan, B., Tırıs, G., & Kepekci Tekkeli, E. (2024). Determination of Carnosic Acid by a Novel HPLC-UV Method in Human Plasma and Application to a Prototype Pharmacokinetic Study. Journal of Chromatographic Science, 62(1), 21–26. [Link]
- de la Torre-Carbot, K., Jauregui, O., Gimeno, E., Castellote, A. I., Lamuela-Raventós, R. M., & López-Sabater, M. C. (2007). Characterization and quantification of phenolic compounds in olive oils by solid-phase extraction, HPLC-DAD, and HPLC-MS/MS. Journal of agricultural and food chemistry, 55(15), 6084–6093.
- Ghasemi, K., Ghasemi, Y., & Ebrahimzadeh, M. A. (2009). Antioxidant activity, phenol and flavonoid contents of 13 citrus species peels and tissues. Pakistan journal of pharmaceutical sciences, 22(3), 277–281.
- Módenes, L. B., de Souza, R. A., de Oliveira, A. C., & Tashima, C. M. (2016). Phytochemical profiling of flavonoids, phenolic acids, terpenoids, and volatile fraction of a rosemary (Rosmarinus officinalis L.) extract. Molecules, 21(11), 1573.
-
PubChem. (n.d.). 7beta-Methoxyrosmanol. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of (A) carnosol, (B) carnosic acid, and (C) a... Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (2016). Supplementary material-1 LC-MS analysis of Rosemary leaves extract. Retrieved February 4, 2026, from [Link]
-
SpectraBase. (n.d.). Methanol - Optional[1H NMR] - Spectrum. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 7-Methoxyrosmanol. Retrieved February 4, 2026, from [Link]
Sources
- 1. 7beta-Methoxyrosmanol | C21H28O5 | CID 46883406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Full-Spectrum Analysis of Bioactive Compounds in Rosemary (Rosmarinus officinalis L.) as Influenced by Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 7beta-Methoxyrosmanol and Cisplatin in Neuroblastoma Models: A Guide for Researchers
For Immediate Release
A Head-to-Head Examination of a Novel Natural Compound and a Chemotherapeutic Staple in the Context of Neuroblastoma
This guide offers a detailed comparative analysis of 7beta-Methoxyrosmanol, a derivative of the natural compound rosmanol, and Cisplatin, a long-standing chemotherapeutic agent, for the treatment of neuroblastoma. While Cisplatin's efficacy and mechanisms are well-documented, the potential of 7beta-Methoxyrosmanol is explored through the lens of related compounds, highlighting avenues for future research in pediatric oncology. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Neuroblastoma Challenge and the Search for Novel Therapies
Neuroblastoma, a pediatric cancer originating from neural crest cells, remains a significant clinical challenge, particularly in its high-risk forms.[1] Standard treatment regimens often include aggressive chemotherapy, with Cisplatin being a key component.[2] However, issues of toxicity and the development of drug resistance necessitate the exploration of novel therapeutic agents.[3] Natural compounds, with their diverse chemical structures and biological activities, represent a promising frontier in this search.[4] This guide focuses on 7beta-Methoxyrosmanol, a methoxy derivative of the diterpene rosmanol found in rosemary (Rosmarinus officinalis), and compares its potential anticancer properties with the established profile of Cisplatin in neuroblastoma models.
While direct experimental data on 7beta-Methoxyrosmanol in neuroblastoma is currently limited, this guide will extrapolate its potential mechanisms based on studies of rosmanol and other related diterpenes, providing a framework for future investigation.
Cisplatin: The Incumbent Standard of Care
Cisplatin is a platinum-based chemotherapeutic agent that has been a cornerstone of cancer treatment for decades. Its primary mechanism of action involves cross-linking with purine bases in DNA, leading to the formation of DNA adducts.[3] This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3]
Mechanism of Action of Cisplatin
Cisplatin's cytotoxicity is primarily mediated by its ability to induce DNA damage. Upon entering the cell, the chloride ligands of Cisplatin are replaced by water molecules, forming a reactive, positively charged platinum complex that readily binds to the N7 reactive center on purine bases. This leads to the formation of intrastrand and interstrand crosslinks in the DNA, which the cell's repair mechanisms struggle to resolve. The persistent DNA damage activates signaling pathways that culminate in programmed cell death.
Caption: Simplified signaling pathway of Cisplatin-induced cytotoxicity.
Efficacy of Cisplatin in Neuroblastoma Models
Cisplatin has demonstrated significant cytotoxic effects against various neuroblastoma cell lines. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population.
| Cell Line | Cisplatin IC50 (µM) | Reference |
| SH-SY5Y | ~2.5 - 5 | [3] |
| SK-N-SH | Varies significantly based on subclone and experimental conditions | [5] |
| Primary Neuroblastoma Lines | 0.6 - 40 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
7beta-Methoxyrosmanol: A Challenger from Nature?
7beta-Methoxyrosmanol is a derivative of rosmanol, a phenolic diterpene found in rosemary. While direct studies on 7beta-Methoxyrosmanol in neuroblastoma are not yet available, research on rosmanol and other related compounds, such as carnosol, has revealed potent anticancer activities in various cancer models, primarily through the induction of apoptosis and cell cycle arrest.[3][6]
Potential Mechanism of Action of 7beta-Methoxyrosmanol
Based on the known bioactivities of its parent compound, rosmanol, 7beta-Methoxyrosmanol is hypothesized to exert its anticancer effects through multiple pathways:
-
Induction of Apoptosis: Rosmanol has been shown to induce apoptosis in breast cancer cells by modulating the PI3K/AKT and STAT3/JAK2 signaling pathways.[6] It is plausible that 7beta-Methoxyrosmanol could trigger similar apoptotic cascades in neuroblastoma cells.
-
Cell Cycle Arrest: Rosmanol can arrest breast cancer cells in the S phase of the cell cycle.[6] This suggests that 7beta-Methoxyrosmanol might also interfere with the cell cycle progression of neuroblastoma cells.
-
Modulation of Key Signaling Pathways: The anticancer effects of rosemary-derived compounds are often linked to their ability to influence critical cellular signaling pathways involved in cell survival and proliferation.[3]
Caption: Hypothesized mechanism of action for 7beta-Methoxyrosmanol in neuroblastoma.
Comparative Overview: 7beta-Methoxyrosmanol vs. Cisplatin
| Feature | 7beta-Methoxyrosmanol (Hypothesized) | Cisplatin |
| Source | Natural (derived from Rosemary) | Synthetic (Platinum-based) |
| Primary Target | Multiple signaling pathways (e.g., PI3K/AKT, STAT3) | Nuclear DNA |
| Mechanism of Action | Induction of apoptosis, cell cycle arrest | DNA damage, cell cycle arrest, apoptosis |
| Selectivity | Potentially higher for cancer cells (based on rosmanol studies) | Non-specific, affects all rapidly dividing cells |
| Known Side Effects | Likely low (based on natural origin) | Significant (nephrotoxicity, neurotoxicity, etc.) |
| Data in Neuroblastoma | Limited to no direct evidence | Extensive preclinical and clinical data |
Experimental Protocols for Comparative Evaluation
To directly compare the efficacy of 7beta-Methoxyrosmanol and Cisplatin in neuroblastoma models, a series of in vitro experiments are necessary. The following are standardized protocols for key assays.
Cell Viability and Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Seed neuroblastoma cells (e.g., SH-SY5Y, SK-N-SH) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 7beta-Methoxyrosmanol and Cisplatin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Sources
- 1. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of Stem Cells from Human Neuroblastoma Cell Lines and in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irjpms.com [irjpms.com]
- 5. Cyclin D and cisplatin cytotoxicity in primary neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating the Synergistic Potential of 7β-Methoxyrosmanol with Chemotherapy
In the relentless pursuit of more effective cancer therapies, the scientific community is increasingly turning its attention to the synergistic potential of natural compounds when combined with conventional chemotherapy. This guide delves into the promising, albeit largely unexplored, area of 7β-methoxyrosmanol and its hypothesized synergistic effects with standard chemotherapeutic agents. While direct experimental evidence for this specific combination is nascent, a compelling scientific rationale can be constructed based on the known anticancer activities of the closely related compound, rosmanol, and other derivatives from Rosmarinus officinalis.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a theoretical framework, actionable experimental protocols, and the necessary tools to investigate the synergistic potential of 7β-methoxyrosmanol in a preclinical setting.
The Emerging Anticancer Profile of Rosmanol and Its Derivatives
Rosmanol, a phenolic diterpene, has demonstrated notable anticancer properties. Studies have shown that it can inhibit the proliferation of breast cancer cell lines, such as MCF-7 and MDA-MB-231, while exhibiting minimal effects on normal human breast cells[1]. The anticancer activity of rosmanol is attributed to its ability to induce apoptosis through mitochondrial pathways, generate reactive oxygen species (ROS), and cause DNA damage[1]. Furthermore, rosmanol has been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, including the PI3K/AKT and JAK2/STAT3 pathways[1][2].
Compounds structurally related to rosmanol, such as carnosic acid and carnosol, also found in rosemary, have been reported to enhance the efficacy of chemotherapy and combat chemoresistance[3]. These compounds can inhibit the function of drug efflux pumps like P-glycoprotein (MDR1), which are notorious for pumping chemotherapy drugs out of cancer cells, thereby reducing their effectiveness[3]. By inhibiting these pumps, rosemary derivatives can increase the intracellular concentration of chemotherapeutic agents, potentially re-sensitizing resistant tumors[3].
Given that 7β-methoxyrosmanol is a derivative of rosmanol, it is scientifically plausible to hypothesize that it may share and potentially exceed these anticancer and chemosensitizing properties. The addition of a methoxy group can, in some cases, enhance the biological activity of a compound[4].
A Hypothetical Framework for Synergy with Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy. Its primary mechanism of action involves intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, ultimately leading to cell death. However, its efficacy is often limited by the development of chemoresistance and dose-limiting cardiotoxicity.
The hypothesized synergistic interaction between 7β-methoxyrosmanol and doxorubicin is predicated on a multi-pronged attack on cancer cells:
-
Enhanced Apoptosis: 7β-methoxyrosmanol, like rosmanol, is expected to induce apoptosis. When combined with doxorubicin, which also induces apoptosis through a different mechanism, the pro-apoptotic signals could be amplified, leading to a greater cancer cell kill rate than either agent alone.
-
Inhibition of Survival Pathways: The PI3K/AKT and JAK2/STAT3 pathways are critical for cancer cell survival and are often hyperactivated in resistant tumors. By inhibiting these pathways, 7β-methoxyrosmanol could lower the threshold for doxorubicin-induced apoptosis and prevent the cancer cells from evading its cytotoxic effects[1][2].
-
Overcoming Chemoresistance: By potentially inhibiting P-glycoprotein, 7β-methoxyrosmanol could increase the intracellular accumulation of doxorubicin in resistant cancer cells, thereby restoring their sensitivity to the drug[3].
Experimental Validation: A Step-by-Step Guide
To rigorously test the hypothesized synergy, a series of well-defined in vitro experiments are necessary. The following protocols provide a roadmap for this investigation.
Part 1: In Vitro Cytotoxicity and Synergy Assessment
This initial phase aims to determine the individual and combined cytotoxic effects of 7β-methoxyrosmanol and doxorubicin on a selected cancer cell line (e.g., a doxorubicin-resistant breast cancer cell line).
Experimental Workflow for Synergy Determination
Caption: Workflow for determining the synergistic effects of 7β-methoxyrosmanol and doxorubicin.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of 7β-methoxyrosmanol and doxorubicin in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug and for the combination at fixed ratios (e.g., equipotent ratios based on their individual IC50 values).
-
Treatment: Remove the culture medium and add fresh medium containing the various drug concentrations to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Analysis: The Chou-Talalay Method for Quantifying Synergy
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions. It calculates a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
The CI is calculated using software like CompuSyn, which requires the dose-effect data from the single-agent and combination treatments.
Quantitative Data Summary Table
| Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| 7β-methoxyrosmanol | [Experimental Value] | - |
| Doxorubicin | [Experimental Value] | - |
| Combination (Ratio 1:X) | - | [Experimental Value] |
Part 2: Mechanistic Investigations
Once synergy is confirmed, the next step is to elucidate the underlying molecular mechanisms.
Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cells with 7β-methoxyrosmanol, doxorubicin, and the synergistic combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. An increase in the percentage of Annexin V-positive cells in the combination treatment compared to the single agents would suggest enhanced apoptosis.
Western Blot Analysis of Key Signaling Pathways
This technique allows for the examination of changes in the protein expression and phosphorylation status of key signaling molecules.
-
Protein Extraction: Treat cells as described above, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/AKT (e.g., p-AKT, AKT) and JAK2/STAT3 (e.g., p-STAT3, STAT3) pathways, as well as apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A significant decrease in the phosphorylation of AKT and STAT3, and an increase in the ratio of Bax to Bcl-2 and cleaved caspase-3 in the combination treatment would support the hypothesized mechanism.
Signaling Pathway Visualization
Caption: Hypothesized signaling pathways affected by 7β-methoxyrosmanol and doxorubicin.
Concluding Remarks for the Research Professional
The investigation into the synergistic effects of 7β-methoxyrosmanol with chemotherapy represents a frontier in the development of novel cancer treatment strategies. The theoretical framework and experimental protocols outlined in this guide provide a robust starting point for any research team aiming to explore this promising avenue. By systematically evaluating the cytotoxicity, synergy, and underlying molecular mechanisms, we can begin to unlock the full therapeutic potential of this natural compound and pave the way for more effective and less toxic cancer therapies. The journey from hypothesis to clinical application is long, but it begins with rigorous and well-designed preclinical research.
References
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Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways. Oncology Letters. Available at: [Link]
-
Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways. PubMed. Available at: [Link]
-
Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials. PMC. Available at: [Link]
-
Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways. PMC. Available at: [Link]
-
Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials. MDPI. Available at: [Link]
-
ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. PMC. Available at: [Link]
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- 2. Rosmanol induces breast cancer cells apoptosis by regulating PI3K/AKT and STAT3/JAK2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Rosmarinus officinalis L.: Mechanisms of Action and Therapeutic Potentials [mdpi.com]
- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 7β-Methoxyrosmanol: Essential Personal Protective Equipment and Disposal Protocols
For researchers, scientists, and professionals in drug development, the meticulous handling of novel compounds is paramount to both personal safety and experimental integrity. 7β-Methoxyrosmanol, a phenolic diterpene with potential biological activity, requires a comprehensive safety strategy due to the limited availability of specific toxicological data.[1][2] This guide provides essential, immediate safety and logistical information, focusing on the procedural, step-by-step guidance necessary for the safe handling and disposal of this compound. Our approach is grounded in the principle of treating substances of unknown toxicity with a high degree of caution, ensuring a self-validating system of safety at every stage.[3][4]
Hazard Assessment and Risk Mitigation
Causality of Precaution: The chemical structure, a methoxylated phenolic diterpene, suggests potential for biological activity and possible skin sensitization or irritation.[2][7] The "methoxy" functional group can influence a molecule's reactivity and metabolic pathways. The core principle is to minimize all routes of exposure—inhalation, dermal contact, and ingestion.[3][4][8]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and correct use of PPE are critical for minimizing exposure.[9] A multi-layered approach to PPE is recommended.[6]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves.[6] | Provides robust protection against incidental contact. The outer glove can be removed if contaminated, preserving the integrity of the inner glove. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[10] | Protects against splashes and aerosols. Standard safety glasses are insufficient. |
| Body Protection | A long-sleeved laboratory coat, fully buttoned.[10][11] | Prevents skin contact with spills. |
| Respiratory Protection | Use of a certified chemical fume hood is mandatory. | A properly functioning fume hood is the primary engineering control to prevent inhalation of any aerosols or particulates. |
Donning and Doffing PPE: A Procedural Workflow
Correctly putting on and removing PPE is as crucial as its selection to prevent cross-contamination.
Diagram: PPE Donning and Doffing Workflow
A workflow for the proper segregation and disposal of waste contaminated with 7β-Methoxyrosmanol.
Disposal Protocol
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous liquid waste container. Do not pour any solutions containing 7β-Methoxyrosmanol down the drain. [12]3. Container Decontamination: Any glassware that has been in contact with the compound should be rinsed with a suitable solvent, and this rinsate must be collected as hazardous liquid waste before the glassware is washed.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
By adhering to these rigorous safety protocols, researchers can confidently work with 7β-Methoxyrosmanol, ensuring their own safety and the integrity of their research while minimizing environmental impact.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol.
- Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxy-1-propanol.
- Recochem Inc. (2021). Safety Data Sheet: Methoxy Propanol.
- Directpcw. (2023). Safety Data Sheet: Methoxy Melonal.
- Birkbeck, University of London. (n.d.). Laboratory safety guidelines for Natural Sciences.
- PENTA. (2023). Safety Data Sheet: 1-methoxy-2-propanol.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Oklahoma State University. (n.d.). Laboratory Safety Rules.
- Unknown. (n.d.). Chemical Safety: Personal Protective Equipment.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23243692, 7-Methoxyrosmanol.
- Unknown. (2024). Lab Safety Rules and Guidelines.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- MicroCare. (n.d.). What is the recommendation for PPE (Personal Protective Equipment) during instrument decontamination procedures and specifically for Spec Clean™ Single Enzymatic Instrument Detergent?
- Unknown. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46883406, 7beta-Methoxyrosmanol.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- MedChemExpress. (n.d.). 7-Methoxyrosmanol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
